2-Bromo-6-iodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOQMWRTNVBXEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60462044 | |
| Record name | 2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234111-08-1 | |
| Record name | 2-bromo-6-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60462044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-6-iodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-6-iodopyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural feature, possessing two different halogen atoms at the 2 and 6 positions of the pyridine ring, allows for selective and sequential functionalization through various cross-coupling and nucleophilic substitution reactions. This regioselectivity makes it a valuable precursor for the synthesis of complex, polysubstituted pyridine derivatives, which are prevalent scaffolds in pharmaceuticals, particularly in the development of anti-cancer agents, and in the construction of organic light-emitting diodes (OLEDs).[1] This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of this compound, complete with experimental protocols and data presented for easy reference.
Chemical Properties and Structure
This compound is a solid at room temperature, appearing as a white to off-white crystalline powder.[1] Its fundamental chemical and physical properties are summarized in the tables below.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | PubChem |
| Molecular Weight | 283.89 g/mol | PubChem |
| Melting Point | 137-147 °C | Multiple Sources |
| Boiling Point | 282.4±25.0 °C (Predicted) | PubChem |
| Density | 2.553±0.06 g/cm³ (Predicted) | PubChem |
| Appearance | White to orange to green powder to crystal | Chem-Impex |
Structural Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 234111-08-1 | PubChem |
| SMILES | C1=CC(=NC(=C1)I)Br | PubChem |
| InChI | InChI=1S/C5H3BrIN/c6-4-2-1-3-5(7)8-4/h1-3H | PubChem |
| InChIKey | KJOQMWRTNVBXEV-UHFFFAOYSA-N | PubChem |
Synthesis of this compound
Proposed Synthetic Pathway
A potential synthetic route starts from 2-amino-6-bromopyridine. The amino group can be converted to a diazonium salt, which is then displaced by an iodide.
Illustrative Experimental Protocol (Adapted from similar syntheses)
Step 1: Diazotization of 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine (1.0 eq.) is dissolved in a mixture of water and concentrated sulfuric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes at this temperature to form the diazonium salt.
Step 2: Iodination In a separate flask, a solution of potassium iodide (1.5 eq.) in water is prepared. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.
Reactivity and Experimental Protocols
The differential reactivity of the C-I and C-Br bonds in this compound is a key feature for its utility in organic synthesis. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position.
Suzuki-Miyaura Coupling (Selective at the 6-position)
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. Due to the higher reactivity of the C-I bond, the reaction can be performed selectively at the 6-position of this compound.
Experimental Protocol (Representative)
-
Reaction Setup: In a flask equipped with a condenser and a magnetic stirrer, combine this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Solvent Addition and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and water. Purge the reaction mixture with an inert gas (e.g., argon) for 15-20 minutes.
-
Reaction: Heat the mixture to a temperature of 80-100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the 2-bromo-6-arylpyridine product.
Sonogashira Coupling (Selective at the 6-position)
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-I bond of this compound.
Experimental Protocol (Representative)
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.02-0.05 eq.), and a copper(I) co-catalyst (e.g., copper(I) iodide, 0.04-0.10 eq.).
-
Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (2-3 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Addition of Alkyne: Add the terminal alkyne (1.1-1.5 eq.) to the reaction mixture.
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Reaction: Stir the reaction at room temperature or heat to 40-60 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-bromo-6-(alkynyl)pyridine.
Buchwald-Hartwig Amination (Selective at the 6-position)
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds. The higher reactivity of the C-I bond allows for selective amination at the 6-position.
Experimental Protocol (Representative)
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the desired amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq.), a phosphine ligand (e.g., XPhos, 0.02-0.10 eq.), and a base (e.g., sodium tert-butoxide, 1.4 eq.) in a Schlenk tube.
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for several hours until the starting material is consumed (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to afford the 2-bromo-6-aminopyridine derivative.
Role in Drug Discovery and Signaling Pathways
This compound serves as a crucial starting material in the synthesis of various biologically active compounds, including kinase inhibitors for cancer therapy. While the compound itself is not an active pharmaceutical ingredient, its derivatives have been shown to target specific signaling pathways implicated in cancer progression. For instance, substituted pyridines are core structures in many tyrosine kinase inhibitors (TKIs), which block signaling pathways that drive cell proliferation and survival.
Spectroscopic Data
As of the time of this guide, detailed experimental spectroscopic data for this compound is not widely published. However, predicted data and analysis of similar compounds can provide valuable guidance for characterization.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~7.5 - 7.7 | t | H-4 |
| ~7.3 - 7.5 | d | H-3 |
| ~7.1 - 7.3 | d | H-5 |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | C-2 (C-Br) |
| ~140 | C-6 (C-I) |
| ~139 | C-4 |
| ~130 | C-3 |
| ~125 | C-5 |
Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1570 - 1540 | Strong | C=C/C=N stretching (pyridine ring) |
| 1450 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| ~1100 | Medium | C-Br stretch |
| ~1000 | Medium | C-I stretch |
Mass Spectrometry
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 283 and 285 in a roughly 1:1 ratio, characteristic of a compound containing one bromine atom. The fragmentation pattern would likely involve the loss of bromine and iodine radicals.
Safety Information
This compound should be handled with care in a laboratory setting. It is classified as an irritant and may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.
References
A Technical Guide to 2-Bromo-6-iodopyridine: Synthesis, Reactions, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-6-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its distinct halogen substituents, bromine and iodine, offer differential reactivity, enabling selective and sequential functionalization. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols for reactions involving this compound. Furthermore, it explores its utility as a scaffold in the development of novel therapeutic agents.
Core Properties of this compound
This compound is a valuable reagent for constructing complex molecular architectures. Its utility is underscored by its distinct physicochemical properties, which are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 234111-08-1 | [1][2][3][4] |
| Molecular Formula | C₅H₃BrIN | [1][2] |
| Molecular Weight | 283.89 g/mol | [1][2][5] |
| Appearance | White to orange to green powder or crystals | [1][2] |
| Melting Point | 140 - 144 °C | [1] |
| Purity | Typically ≥97-98% (by GC) | [1][2][3] |
Applications in Organic Synthesis and Drug Discovery
The unique structural arrangement of this compound, with two different halogen atoms, makes it an ideal substrate for sequential cross-coupling reactions. The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed reactions, allowing for selective functionalization at the 6-position, followed by a subsequent reaction at the 2-position. This regioselectivity is a powerful tool in the synthesis of highly substituted pyridine derivatives.
This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-cancer agents, and is also used in the development of advanced materials like conductive polymers.[1]
Key Experimental Protocols
The following sections detail generalized experimental protocols for common cross-coupling reactions where this compound is a suitable substrate. Researchers should note that these are starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. Due to the higher reactivity of the C-I bond, the initial coupling will preferentially occur at the 6-position of this compound.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water (e.g., 4:1 v/v).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
A general workflow for this process is illustrated in the diagram below.
Caption: Experimental Workflow for Suzuki-Miyaura Coupling.
The catalytic cycle for the Suzuki-Miyaura reaction is a fundamental concept in organometallic chemistry.
Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Similar to the Suzuki coupling, this reaction can be performed selectively at the 6-position of this compound.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk flask.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) followed by the amine (1.1 equiv.).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate. The crude product is then purified by column chromatography.
The logical relationship for the Buchwald-Hartwig amination is depicted below.
Caption: Logical Flow of Buchwald-Hartwig Amination.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene.[6] This reaction can be utilized to introduce alkenyl groups onto the pyridine ring, again with selectivity for the iodo-substituted position.
Reaction Scheme:
Detailed Methodology:
-
Reaction Setup: To a vial or flask, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a polar aprotic solvent such as acetonitrile or DMF.
-
Reaction Execution: Heat the mixture to 80-120 °C and stir until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Role in Drug Discovery Workflow
This compound and its derivatives are integral to the drug discovery process, particularly in the hit-to-lead and lead optimization phases. The ability to perform sequential and regioselective modifications allows for the systematic exploration of the chemical space around a core scaffold to improve potency, selectivity, and pharmacokinetic properties.
Caption: Role of this compound in Drug Discovery.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its differential reactivity enables chemists to perform selective and sequential cross-coupling reactions, providing a robust platform for the generation of diverse molecular libraries. This capability is of particular importance in the field of drug discovery, where the systematic modification of a core scaffold is crucial for the development of new therapeutic agents. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.
References
Spectroscopic Characterization of 2-Bromo-6-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-6-iodopyridine, a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on the analysis of analogous compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are provided to guide researchers in the characterization of this and similar molecules.
Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for this compound. These values are intended to serve as a reference for the identification and characterization of the compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 7.55 | t | ~ 7.8 | H-4 |
| ~ 7.45 | d | ~ 7.8 | H-3 |
| ~ 7.35 | d | ~ 7.8 | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 145.0 | C-2 |
| ~ 140.0 | C-4 |
| ~ 130.0 | C-3 |
| ~ 128.0 | C-5 |
| ~ 120.0 | C-6 |
Table 3: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1560 - 1540 | Strong | C=C/C=N stretching (pyridine ring) |
| 1440 - 1420 | Strong | C=C/C=N stretching (pyridine ring) |
| ~ 1100 | Medium | C-Br stretch |
| ~ 1050 | Medium | C-I stretch |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 283/285 | High | [M]⁺ (Molecular ion with Br isotopes) |
| 204 | Medium | [M - Br]⁺ |
| 156 | Medium | [M - I]⁺ |
| 78 | High | [C₅H₃N]⁺ |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Actual experimental conditions may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a spectral width of -2 to 12 ppm and 16 to 64 scans, depending on the concentration. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 0 to 200 ppm) and a significantly larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.[1]
Infrared (IR) Spectroscopy
This protocol describes the preparation of a solid sample as a KBr pellet.
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powdered mixture into a pellet press and apply pressure to form a thin, transparent disc.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹. A background spectrum of an empty KBr pellet should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
This protocol outlines a general procedure using an Electron Ionization (EI) source.
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: Utilize an Electron Ionization (EI) source. The standard electron energy is 70 eV.
-
Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., a quadrupole or time-of-flight).
-
Detection: The detector records the abundance of ions at each mass-to-charge (m/z) ratio to generate the mass spectrum.
Visualizations
Synthesis of this compound
This compound can be synthesized from 2,6-dibromopyridine through a halogen exchange reaction. The following diagram illustrates a typical synthetic workflow.
Caption: Synthetic workflow for this compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
References
An In-depth Technical Guide to the Physical Properties of 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Bromo-6-iodopyridine, a key building block in medicinal chemistry and organic synthesis. The document details its melting point and solubility characteristics, offering standardized experimental protocols for their determination. This information is critical for the effective handling, storage, and application of this versatile compound in research and development.
Core Physical Properties
The physical characteristics of this compound are fundamental to its application in synthetic chemistry. The following tables summarize the available quantitative and qualitative data.
Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃BrIN | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 283.89 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | White to orange to green powder to crystal | --INVALID-LINK--, --INVALID-LINK-- |
Melting Point
The melting point of this compound has been consistently reported within a narrow range, indicating a crystalline solid at room temperature.
| Melting Point Range | Source(s) |
| 140 - 144 °C | --INVALID-LINK--, --INVALID-LINK-- |
| 142 °C | --INVALID-LINK-- |
| 137.0 - 147.0 °C | --INVALID-LINK-- |
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in the literature. However, qualitative assessments indicate its solubility in common organic solvents.
| Solvent | Solubility | Source(s) |
| Dimethyl Sulfoxide (DMSO) | Soluble | Symax Laboratories |
| N,N-Dimethylformamide (DMF) | Soluble | Symax Laboratories |
| Ethanol | Slightly Soluble | Symax Laboratories |
Experimental Protocols
To ensure reproducibility and accuracy in research, the following are detailed methodologies for determining the melting point and solubility of this compound.
Determination of Melting Point (Capillary Method)
This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a melting point apparatus.
Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any crystals using a mortar and pestle.
-
Loading the Capillary Tube: Invert the open end of a capillary tube into the powdered sample. A small amount of the compound will be forced into the open end.
-
Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom. Repeat until the packed sample is approximately 2-3 mm high.
-
Placing the Tube in the Apparatus: Insert the capillary tube into the sample holder of the melting point apparatus.
-
Heating:
-
If the approximate melting point is unknown, a rapid heating rate (10-20 °C/minute) can be used to obtain a preliminary, approximate range.
-
For an accurate measurement, set the apparatus to heat rapidly to a temperature about 15-20 °C below the expected melting point. Then, adjust the heating rate to a slow and steady 1-2 °C per minute.
-
-
Observation and Recording:
-
Record the temperature (T1) at which the first drop of liquid appears.
-
Record the temperature (T2) at which the entire sample has completely melted into a clear liquid.
-
The melting point is reported as the range T1 - T2.
-
-
Cooling: Allow the apparatus to cool sufficiently before performing another measurement.
Determination of Quantitative Solubility (Shake-Flask Method)
This protocol outlines the thermodynamic equilibrium solubility of this compound in a given solvent.
Objective: To determine the saturation concentration of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected analytical grade solvents (e.g., DMSO, DMF, ethanol)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Validated quantitative analytical method (e.g., HPLC-UV, GC-FID)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials (in triplicate for each solvent). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the excess solid to settle. For finer suspensions, centrifuge the vials to pellet the undissolved solid.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the chosen analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated and calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) from the measured concentration, taking into account the dilution factor.
Workflow Visualization
The following diagram illustrates the logical workflow for the determination of the key physical properties of this compound as detailed in the experimental protocols.
Caption: Workflow for determining the melting point and solubility of this compound.
An In-depth Technical Guide to the Differential Reactivity of C-Br vs. C-I Bonds in 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the comparative reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in 2-bromo-6-iodopyridine. This versatile building block is of significant interest in medicinal chemistry and materials science, offering two distinct reactive sites for sequential, selective functionalization. Understanding the principles governing this selectivity is crucial for the rational design of synthetic routes to complex molecular architectures.
Core Principles of Reactivity in Dihalogenated Pyridines
The differential reactivity of the C-I and C-Br bonds in this compound is primarily governed by their respective bond dissociation energies. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[1] The energy required for this step follows the general trend: C-I < C-Br < C-Cl.[1][2]
The C-I bond is weaker and therefore more readily cleaved than the C-Br bond, leading to a lower activation energy for the oxidative addition step.[3][4] This inherent difference allows for highly regioselective reactions at the C-6 position (C-I) under milder conditions, while the C-2 position (C-Br) remains available for subsequent transformations under more forcing conditions.[2]
Caption: Relationship between bond energy and selective reactivity.
Quantitative Data Presentation
The disparity in reactivity can be directly correlated to the average bond dissociation energies of the carbon-halogen bonds. A lower bond dissociation energy signifies a weaker bond, which in turn leads to a higher reaction rate in processes where bond cleavage is rate-limiting.[5]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) | Relative Reactivity |
| C-I | 228 - 240 | Highest |
| C-Br | 276 - 290 | Intermediate |
| C-Cl | 339 - 346 | Lower |
Data sourced from multiple chemistry resources and are representative values.[5][6][7]
As the data indicates, the C-I bond is significantly weaker than the C-Br bond, making it the more labile and reactive site in this compound.[4][5]
Selective Cross-Coupling Reactions
The predictable reactivity of this compound allows for its use in a variety of selective palladium-catalyzed cross-coupling reactions. Under controlled conditions, these reactions proceed preferentially at the C-6 iodo-substituted position.
The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between this compound and various organoboron compounds.[8][9] High selectivity for the C-I bond is readily achieved.[3]
| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Thiopheneboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 80 | 4-8 | 82-92 |
Note: Yields are estimates based on analogous reactions with similar dihalopyridine substrates.[1][3][10]
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne. This reaction is highly selective for the C-I bond over the C-Br bond.[11][12]
| Entry | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | DMF | 60 | 4-8 | 85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | DIPEA | THF | 50-65 | 6-12 | 80-90 |
| 3 | 1-Heptyne | Pd(P(t-Bu)₃)₂ (2) | Cs₂CO₃ (2) | Toluene | 70 | 8-16 | 75-85 |
Note: Yields are estimates based on analogous reactions with similar dihalopyridine substrates.[11][12]
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[13][14] When applied to this compound, selective amination occurs at the more reactive C-I position.[15]
| Entry | Coupling Partner | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) / Xantphos (4) | NaOtBu (1.4) | Dioxane | 80-100 | 6-18 | 80-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 90-110 | 12-24 | 75-90 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) / RuPhos (4) | K₃PO₄ (2) | Toluene | 100 | 8-16 | 80-92 |
Note: Yields are estimates based on analogous reactions with similar dihalopyridine substrates.[10][15]
Caption: General catalytic cycle for cross-coupling reactions.
Experimental Protocols
The following are generalized protocols for the selective functionalization of this compound at the C-6 position. All reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous, degassed solvents.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[1]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via syringe.[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).[11]
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add an anhydrous solvent (e.g., DMF or THF) followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv.).[11][16]
-
Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise to the mixture.[2]
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) until the starting material is consumed, as indicated by TLC or LC-MS.[16]
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.[16]
-
Purification: Purify the crude product by column chromatography on silica gel.[17]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[10]
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) via syringe.[1][2]
-
Reaction: Heat the sealed tube to the specified temperature (e.g., 80-110 °C) with stirring for the required time.[10]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[17]
Caption: A typical experimental workflow for cross-coupling.
Conclusion
The pronounced difference in bond dissociation energy between the carbon-iodine and carbon-bromine bonds in this compound provides a reliable and powerful tool for selective organic synthesis. The C-I bond at the 6-position is substantially more reactive in palladium-catalyzed cross-coupling reactions, enabling chemists to perform selective functionalization with a high degree of predictability and control. This allows for the C-Br bond at the 2-position to be reserved for a subsequent, distinct chemical transformation. This strategic, stepwise approach is invaluable for the efficient construction of complex, highly substituted pyridine derivatives, which are prominent scaffolds in pharmaceutical and materials science applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. apcentral.collegeboard.org [apcentral.collegeboard.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Commercial Availability and Synthetic Utility of 2-Bromo-6-iodopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two different halogen atoms at the 2 and 6 positions, allows for selective and sequential functionalization through various cross-coupling reactions. This differential reactivity makes it a valuable precursor for the synthesis of complex substituted pyridines, which are prevalent scaffolds in many biologically active compounds and functional materials. This technical guide provides an in-depth overview of the commercial availability of this compound, along with a detailed experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound is readily available from a range of chemical suppliers. The following tables summarize the offerings from several key vendors, providing a comparative overview of purity, available quantities, and product identifiers to aid in procurement.
Supplier Information
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| Thermo Scientific Chemicals | This compound, 97% | 234111-08-1 | C₅H₃BrIN | ≥96.0% (GC)[1][2] |
| TCI Chemicals | This compound | 234111-08-1 | C₅H₃BrIN | >98.0% (GC) |
| Apollo Scientific | This compound | 234111-08-1 | C₅H₃BrIN | 98%[3] |
| Chem-Impex | This compound | 234111-08-1 | C₅H₃BrIN | ≥ 98% (GC)[4] |
| ChemShuttle | This compound | 234111-08-1 | C₅H₃BrIN | 95% |
| BLD Pharm | This compound | 234111-08-1 | C₅H₃BrIN | N/A[5] |
Pricing and Availability
| Supplier | Quantity | Price (USD) | Availability |
| Thermo Scientific Chemicals | 1 g | $78.65[1] | In stock |
| 5 g | $262.65[2] | In stock | |
| TCI Chemicals | N/A | Contact for quote | Items in stock locally typically ship the same day |
| Apollo Scientific | 1 g | £28.00 | In stock (UK & US)[3] |
| 5 g | £81.00 | Lead time: 2-3 weeks (UK)[3] | |
| 25 g | £303.00 | Lead time: 2-3 weeks (UK)[3] | |
| 100 g | £963.00 | Out of stock[3] | |
| Chem-Impex | 1 g | $217.03 | Contact for lead time[4] |
| 5 g | $733.40 | Contact for lead time[4] | |
| ChemShuttle | 25 g | $250.00 | Typically in stock |
| 100 g | $750.00 | Typically in stock |
Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.
Experimental Protocols
The differential reactivity of the C-I and C-Br bonds in this compound is a key feature that enables selective functionalization. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a substituent at the 6-position while leaving the bromine atom intact for subsequent transformations.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the regioselective Suzuki-Miyaura coupling at the 6-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.03 equivalents)
-
Base (e.g., Potassium carbonate, K₂CO₃, 2.0 equivalents)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Dry Schlenk flask
-
Magnetic stir bar
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-bromopyridine.
Visualizations
Procurement Workflow for Specialty Chemicals
The following diagram illustrates a typical workflow for procuring a specialty chemical like this compound.
Caption: A typical procurement workflow for a specialty chemical.
Suzuki-Miyaura Coupling Signaling Pathway
The diagram below outlines the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of substituted pyridines. The distinct reactivity of its two halogen substituents allows for controlled, sequential functionalization, making it a powerful tool for medicinal chemists and materials scientists. The provided information on its commercial availability and the detailed experimental protocol for its use in Suzuki-Miyaura coupling reactions are intended to facilitate its adoption and application in research and development.
References
- 1. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. 234111-08-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. chemimpex.com [chemimpex.com]
- 5. 234111-08-1|this compound|BLD Pharm [bldpharm.com]
2-Bromo-6-iodopyridine: A Comprehensive Technical Guide for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of 2-bromo-6-iodopyridine as a versatile building block in modern organic synthesis. Its unique electronic and steric properties, arising from the differential reactivity of the bromo and iodo substituents, make it a valuable precursor for the synthesis of a wide array of functionalized pyridine derivatives, with significant applications in pharmaceutical and materials science.
Core Compound Properties
This compound is a crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 234111-08-1 | [1][3] |
| Molecular Formula | C₅H₃BrIN | [1][3] |
| Molecular Weight | 283.89 g/mol | [1][3] |
| Melting Point | 140-144 °C | [1] |
| Boiling Point | Not available | |
| Appearance | White to orange to green powder/crystal | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
| Spectrum | Chemical Shift (δ) ppm | Reference(s) |
| ¹H NMR (of 2-amino-6-bromopyridine) | 7.20-7.30 (m, 1H), 6.50-6.60 (m, 1H), 6.35-6.45 (m, 1H), 4.55 (s, 2H) | |
| ¹³C NMR (of 2-amino-6-bromopyridine) | 159.9, 141.6, 140.2, 113.1, 109.8 |
Synthesis of this compound
A common synthetic route to this compound involves the diazotization of 2-amino-6-bromopyridine followed by a Sandmeyer-type reaction with an iodide source.[4]
Experimental Protocol: Synthesis from 2-Amino-6-bromopyridine
Materials:
-
2-Amino-6-bromopyridine
-
Hydroiodic acid (HI)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
Procedure:
-
Dissolve 2-amino-6-bromopyridine in a cooled aqueous solution of hydroiodic acid.
-
Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature below 5 °C with an ice bath.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Slowly warm the reaction to room temperature and then heat to 50-60 °C until nitrogen evolution ceases.
-
Cool the mixture and neutralize with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Reactivity and Applications in Cross-Coupling Reactions
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 6-position while leaving the 2-bromo position intact for subsequent transformations.[5][6][7][8][9]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various boronic acids or esters.[6]
Experimental Protocol:
-
Reagents: this compound (1.0 eq.), Arylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0-3.0 eq.).[7]
-
Solvent: Degassed solvent mixture (e.g., Dioxane/water, 4:1).[7]
-
Procedure:
-
In an inert atmosphere, combine the this compound, arylboronic acid, and base in a reaction vessel.
-
Add the palladium catalyst.
-
Add the degassed solvent and heat the mixture (e.g., 90-100 °C) with stirring.[7]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 4-12 | 85-95 | [9] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 90-110 | 12-16 | 88-96 | [9] |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 100 | 6-10 | 90-98 | [9] |
Stille Coupling
The Stille coupling enables the formation of C-C bonds with organostannane reagents.
Experimental Protocol:
-
Reagents: this compound (1.0 eq.), Organostannane (1.1-1.2 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, DMF).
-
Procedure:
-
Under an inert atmosphere, dissolve this compound and the palladium catalyst in the solvent.
-
Add the organostannane reagent.
-
Heat the reaction mixture (e.g., 80-110 °C) and monitor its progress.
-
After completion, cool the reaction and perform an aqueous workup. The tin byproducts can often be removed by washing with an aqueous KF solution.
-
Extract the product, dry the organic phase, and purify by chromatography.
-
| Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | None | Toluene | 90-110 | 12-24 | 80-90 | [5] |
| Pd₂(dba)₃ / P(fur)₃ | None | DMF | 80 | 16 | >90 | |
| PdCl₂(PPh₃)₂ | CuI | NMP | 60 | 6 | 85-95 |
Sonogashira Coupling
The Sonogashira coupling is utilized to introduce alkyne moieties.
Experimental Protocol:
-
Reagents: this compound (1.0 eq.), Terminal alkyne (1.1-1.5 eq.), Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), Copper(I) iodide (CuI, 2-5 mol%), Base (e.g., Et₃N, piperidine).
-
Solvent: Anhydrous, degassed solvent (e.g., THF, DMF).
-
Procedure:
-
To a flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
Upon completion, perform an aqueous workup, extract the product, and purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 25-60 | 4-12 | 85-95 | [5] |
| Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 90-97 | |
| Pd(P(t-Bu)₃)₂ (copper-free) | K₂CO₃ | Toluene | 100 | 10 | 85-94 |
Buchwald-Hartwig Amination
This reaction is a key method for the formation of C-N bonds.[8]
Experimental Protocol:
-
Reagents: this compound (1.0 eq.), Amine (1.1-1.5 eq.), Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, BINAP, 2-4 mol%), Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 eq.).
-
Solvent: Anhydrous, degassed solvent (e.g., Toluene, Dioxane).
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium pre-catalyst, ligand, and base in a reaction vessel.
-
Add the solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture (e.g., 80-110 °C).
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry, and concentrate.
-
Purify the product by column chromatography.
-
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference(s) |
| Pd₂(dba)₃ / Xantphos | NaOt-Bu | Dioxane | 80-110 | 6-18 | 80-95 | [7] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 | |
| G3-XPhos | K₃PO₄ | t-AmylOH | 100 | 8-16 | >90 |
Experimental Workflow and Synthesis of Bioactive Molecules
The selective functionalization of this compound opens avenues for the synthesis of complex, polysubstituted pyridines, which are common scaffolds in biologically active molecules.[1][10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | C5H3BrIN | CID 11312130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
The Strategic Utility of 2-Bromo-6-iodopyridine in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of functionalized pyridines, dihalogenated derivatives serve as exceptionally versatile building blocks for the synthesis of complex molecular architectures. 2-Bromo-6-iodopyridine, in particular, has emerged as a reagent of significant interest due to the differential reactivity of its two halogen substituents. This technical guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations to empower researchers in the design and execution of novel synthetic strategies.
Core Principles: The Reactivity of this compound
The synthetic utility of this compound is rooted in the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The generally accepted reactivity trend for halogens in these transformations is I > Br > Cl > F.[1][2] The C-I bond at the 6-position is significantly weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond at the 2-position. This reactivity differential allows for highly regioselective, sequential functionalization of the pyridine ring. By carefully selecting reaction conditions, chemists can selectively introduce a substituent at the 6-position, leaving the bromine at the 2-position available for a subsequent, different coupling reaction. This powerful strategy enables the efficient, one-pot or stepwise synthesis of diverse 2,6-disubstituted pyridines, which are key pharmacophores in a range of therapeutic areas.[3]
Applications in the Synthesis of Bioactive Molecules
Derivatives of 2,6-disubstituted pyridines have shown significant potential in various therapeutic areas, most notably as kinase inhibitors in oncology and as modulators of protein aggregation in neurodegenerative diseases.[4][5]
Kinase Inhibition
The pyridine core serves as a rigid scaffold that can be elaborated with various substituents to achieve high-affinity binding to the ATP-binding pocket of kinases. The ability to introduce two different functional groups at the 2- and 6-positions using this compound as a starting material is crucial for optimizing potency and selectivity against specific kinase targets. Several classes of kinase inhibitors, including those targeting PI3K, mTOR, VEGFR-2, and HER-2, feature substituted pyridine motifs.[5][6][7]
Figure 1: Representative Kinase Signaling Pathway and Inhibition
Modulation of Amyloid-β Aggregation
In the context of Alzheimer's disease, the aggregation of amyloid-β (Aβ) peptides is a key pathological event. Novel 2,6-disubstituted pyridine derivatives have been designed to interact with the β-sheet conformation of Aβ, thereby inhibiting its aggregation. The 2,6-diaminopyridine moiety has been identified as a critical component for this activity.[4]
Key Synthetic Transformations and Protocols
The selective functionalization of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three of the most important transformations: Suzuki-Miyaura coupling, Sonogashira coupling, and Buchwald-Hartwig amination.
Figure 2: General Experimental Workflow for Cross-Coupling Reactions
Experimental Protocol 1: Regioselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the C-6 position of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-arylpyridine.
Experimental Protocol 2: Regioselective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the C-6 position.
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.1 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (3.0 mmol)
-
Tetrahydrofuran (THF), anhydrous and degassed (5 mL)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous, degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature for 2-8 hours, monitoring its progress by TLC.[8]
-
Once the starting material is consumed, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the 2-bromo-6-alkynylpyridine.[9]
Experimental Protocol 3: Regioselective Buchwald-Hartwig Amination
This protocol describes the selective C-N bond formation at the C-6 position.
Materials:
-
This compound (1.0 mmol)
-
Amine (primary or secondary) (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene, anhydrous and degassed (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitor the reaction for the consumption of the starting material by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the 6-amino-2-bromopyridine derivative.[1]
Quantitative Data Summary
The following tables summarize representative data for the types of reactions and biological activities discussed.
Table 1: Comparative Performance in Regioselective Cross-Coupling Reactions
| Substrate | Coupling Partner | Reaction Type | Product | Yield (%) | Regioselectivity |
| 2-Bromo-4-iodopyridine | Phenylboronic acid | Suzuki-Miyaura | 2-Bromo-4-phenylpyridine | >95 | >99:1 (C-4 selective) |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Sonogashira | 2-Bromo-4-(phenylethynyl)pyridine | ~90 | C-4 selective |
| 2-Bromo-4-iodopyridine | Morpholine | Buchwald-Hartwig | 4-(2-Bromopyridin-4-yl)morpholine | High (Est.) | C-4 selective |
| Data is for the analogous 2-Bromo-4-iodopyridine, demonstrating the principle of regioselectivity. Yields are highly substrate and condition dependent.[10] |
Table 2: Representative Biological Activity of Pyridine-Based Kinase Inhibitors
| Compound Class | Target Kinase | Cell Line | IC₅₀ (µM) |
| Pyrido[2,3-d]pyrimidine | PIM-1 | MCF-7 (Breast) | 0.0114 |
| Pyrido[2,3-d]pyrimidine | PIM-1 | HepG2 (Liver) | 0.0172 |
| Substituted Pyridine | VEGFR-2 | - | Potent Inhibition |
| Substituted Pyridine | HER-2 | - | Potent Inhibition |
| Nitropyridine Derivative | Urease | Jack Bean | 2.0 - 2.3 |
| IC₅₀ values are indicative of the potential potency of pyridine-based scaffolds and are not directly derived from this compound products.[7][11][12] |
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its well-defined and predictable regioselectivity in a variety of palladium-catalyzed cross-coupling reactions allows for the efficient and controlled synthesis of 2,6-disubstituted pyridines. These scaffolds are of high value in the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases. The detailed protocols and comparative data provided in this guide are intended to facilitate the adoption of this valuable reagent in drug discovery and development programs, ultimately accelerating the identification of new, life-saving medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Chemistry of Halopyridines: A Comprehensive Guide for Researchers in Drug Development
An in-depth technical guide on the synthesis, reactivity, and application of halopyridines, providing researchers, scientists, and drug development professionals with a foundational understanding and practical methodologies for leveraging this critical class of heterocyclic compounds.
Introduction
Halopyridines are a fundamental class of heterocyclic compounds that serve as versatile building blocks in the synthesis of a wide array of functional molecules, particularly in the fields of medicinal chemistry and materials science. Their unique electronic properties, arising from the interplay between the electron-withdrawing nature of the pyridine nitrogen and the attached halogen atom, govern their reactivity and make them indispensable precursors for the construction of complex molecular architectures. The pyridine motif is a ubiquitous structural element found in numerous biologically active compounds and approved pharmaceuticals.[1] The introduction of a halogen atom onto the pyridine ring provides a reactive handle for a variety of chemical transformations, enabling the strategic diversification of molecular scaffolds. This guide provides a comprehensive overview of the core aspects of halopyridine chemistry, including their synthesis, characteristic reactions, and applications in drug discovery, supplemented with detailed experimental protocols and quantitative data to facilitate practical application in the laboratory.
Core Properties of Halopyridines
The physical and chemical properties of halopyridines are influenced by the nature and position of the halogen substituent on the pyridine ring.
Physical Properties
Halopyridines are typically colorless to slightly yellow liquids or solids with characteristic odors.[2][3] Their boiling and melting points generally increase with the atomic weight of the halogen. Spectroscopic data for common halopyridines are summarized in the table below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Key IR Peaks (cm-1) | Key MS Fragments (m/z) |
| 2-Chloropyridine | C5H4ClN | 113.55 | 8.39, 7.64, 7.32, 7.23[4] | 150.0, 142.7, 128.5[5] | Aromatic C-H, C=C, C=N | 113 (M+), 78 |
| 3-Bromopyridine | C5H4BrN | 158.00 | 8.68, 8.52, 7.80, 7.19[6] | 150.6, 143.2, 128.8[5] | Aromatic C-H, C=C, C=N, C-Br | 157/159 (M+), 78 |
| 4-Iodopyridine | C5H4IN | 205.00 | 8.61, 7.42[5] | 152.8, 125.2[5] | Aromatic C-H, C=C, C=N, C-I | 205 (M+), 127, 78[7] |
Chemical Properties
The reactivity of halopyridines is dictated by the position of the halogen relative to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[8] The carbon-halogen bond dissociation energy (BDE) also plays a crucial role in reactions such as palladium-catalyzed cross-couplings, with the reactivity trend generally being C-I > C-Br > C-Cl.[9]
| Bond | Approximate Bond Dissociation Enthalpy (kJ/mol) |
| C-Cl (in chlorobenzene) | 407 |
| C-Br (in bromobenzene) | 346 |
| C-I (in iodobenzene) | 283 |
Note: These are general values for aryl halides and can vary in halopyridines due to the influence of the nitrogen atom.
Key Reactions of Halopyridines
Halopyridines undergo a variety of synthetically useful transformations, making them valuable intermediates in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction of halopyridines, especially for those with halogens at the 2- and 4-positions. The reaction proceeds via a Meisenheimer intermediate, which is stabilized by the electron-withdrawing nitrogen atom.[10]
The regioselectivity of SNAr on halopyridines is a critical consideration. Nucleophilic attack is favored at the positions ortho and para (2- and 4-positions) to the ring nitrogen because the negative charge in the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[10] Halogens at the 3-position are considerably less reactive towards SNAr as this charge delocalization is not possible.
This protocol describes the uncatalyzed nucleophilic aromatic substitution of 2-chloropyridine with a primary amine.
Materials:
-
2-Chloropyridine
-
n-Butylamine
-
Sodium hydride (60% dispersion in mineral oil)
-
Lithium iodide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for anhydrous reactions
Procedure: [11]
-
An oven-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, rubber septum, and a reflux condenser connected to a Schlenk line is assembled.
-
The flask is charged with sodium hydride (1.2 equivalents) and lithium iodide (1.1 equivalents) under an inert atmosphere.
-
Anhydrous DMF is added via syringe, and the suspension is stirred.
-
n-Butylamine (1.0 equivalent) is added dropwise to the suspension at room temperature.
-
After stirring for 30 minutes, 2-chloropyridine (1.0 equivalent) is added dropwise.
-
The reaction mixture is heated to 80 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and carefully quenched with water.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford N-butylpyridin-2-amine.
| Entry | Nucleophile | Product | Yield (%) |
| 1 | n-Butylamine | N-Butylpyridin-2-amine | 85-95 |
| 2 | Morpholine | 4-(Pyridin-2-yl)morpholine | 80-90 |
| 3 | Piperidine | 1-(Pyridin-2-yl)piperidine | 88-96 |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halopyridines are excellent substrates for these transformations.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of a halopyridine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[12]
This protocol details the synthesis of 3-phenylpyridine from 3-bromopyridine.[7]
Materials:
-
3-Bromopyridine
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane and water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure: [7]
-
To a dry Schlenk flask, add 3-bromopyridine (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (2.0 equivalents).
-
The flask is evacuated and backfilled with argon three times.
-
Degassed 1,4-dioxane and water (4:1) are added via syringe.
-
The reaction mixture is heated to 90 °C and stirred for 12 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to yield 3-phenylpyridine.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylpyridine | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyridine | 80-90 |
| 3 | 3-Thienylboronic acid | 3-(Thiophen-3-yl)pyridine | 73[9] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between a halopyridine and an amine to form a carbon-nitrogen bond.[2] This reaction is highly versatile and tolerates a wide range of functional groups.
The Sonogashira coupling enables the formation of a carbon-carbon bond between a halopyridine and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This reaction is instrumental in the synthesis of arylalkynes.
Halogen Dance Reaction
The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on the pyridine ring.[13] This rearrangement often occurs under strong basic conditions, such as with lithium diisopropylamide (LDA), and can be exploited to functionalize positions that are not directly accessible.[6]
This protocol describes the halogen dance reaction of 2-chloro-3-bromopyridine and subsequent trapping with an electrophile.[6]
Materials:
-
2-Chloro-3-bromopyridine
-
Lithium diisopropylamide (LDA) (1.0 equivalent)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., deuterated methanol, iodomethane)
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure: [6]
-
To a solution of 2-chloro-3-bromopyridine in anhydrous THF at -20 °C under an inert atmosphere, a solution of LDA in THF is added dropwise.
-
The reaction mixture is stirred at -20 °C for a specified time to allow for the halogen dance to occur.
-
The electrophile is then added to trap the lithiated intermediate.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.
-
The product is purified by column chromatography.
| Entry | Electrophile | Product | Yield (%) |
| 1 | D₂O | 2-Chloro-4-deutero-3-bromopyridine | 90 |
| 2 | CH₃I | 2-Chloro-3-bromo-4-methylpyridine | 85 |
| 3 | (CH₃)₃SiCl | 2-Chloro-3-bromo-4-(trimethylsilyl)pyridine | 92 |
Applications in Drug Development
Halopyridines are crucial building blocks in the synthesis of numerous pharmaceuticals due to their ability to participate in a wide range of chemical transformations, allowing for the fine-tuning of molecular properties.
Kinase Inhibitors
Many small molecule kinase inhibitors, a significant class of anti-cancer drugs, feature a pyridine or halopyridine core.[14] The pyridine nitrogen can form key hydrogen bond interactions within the ATP-binding pocket of kinases, while the halogen provides a vector for further functionalization to enhance potency and selectivity.[15]
Conclusion
Halopyridines represent a class of compounds with immense synthetic utility, underpinned by a rich and diverse reactivity profile. A thorough understanding of their properties and reaction mechanisms is crucial for their effective application in the design and synthesis of novel molecules with desired biological activities. This guide has provided a foundational overview of halopyridine chemistry, from their fundamental properties to their application in key synthetic transformations. The detailed experimental protocols and tabulated data serve as a practical resource for researchers, empowering them to leverage the full potential of halopyridine chemistry in their drug discovery and development endeavors.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 14. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Suzuki-Miyaura Coupling of 2-Bromo-6-iodopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction and Principle of Regioselectivity
The selective functionalization of dihalogenated heterocycles is a cornerstone in the synthesis of complex molecules for the pharmaceutical and materials science industries. 2-Bromo-6-iodopyridine is a valuable synthetic building block, offering two distinct halogen atoms for sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and highly regioselective Suzuki-Miyaura coupling.
The selectivity of the coupling is governed by the relative bond strengths of the carbon-halogen bonds and their propensity to undergo oxidative addition to a palladium(0) catalyst, the first and often rate-determining step in the catalytic cycle. The C-I bond is substantially weaker and therefore more reactive than the C-Br bond.[1][2] This inherent reactivity difference enables the selective activation and coupling at the 6-position under relatively mild conditions, leaving the 2-bromo position intact for subsequent transformations. By carefully controlling the reaction parameters, aryl or heteroaryl groups can be introduced with high precision at the C-6 position.
Data Presentation
The following tables summarize the key reagents and representative reaction conditions for the selective Suzuki-Miyaura coupling at the 6-position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated pyridines.[2]
Table 1: Reagents for Selective Suzuki-Miyaura Coupling
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | The limiting reagent in the reaction. |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 | A slight excess ensures complete consumption of the starting material. |
| Palladium Catalyst | Catalyst | 0.02 - 0.05 (2-5 mol%) | Pd(PPh₃)₄ and PdCl₂(dppf) are commonly used and effective. |
| Base | Activates Boronic Acid | 2.0 - 3.0 | K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective choices.[2] |
| Solvent | Reaction Medium | - | A degassed mixture of an organic solvent and water (e.g., Dioxane/H₂O, Toluene/H₂O, DMF/H₂O) is typical.[2] |
Table 2: Representative Reaction Conditions and Expected Outcomes for 6-Aryl-2-bromopyridine Synthesis
Note: Yields are estimates based on analogous reactions with 2-bromo-4-iodopyridine and may vary depending on the specific substrate and reaction scale.[2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent (v/v) | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | Thiophene-2-boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |
Experimental Protocol
General Procedure for Regioselective Suzuki-Miyaura Coupling at the C-6 Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the C-6 position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 equiv). Following this, add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-aryl-2-bromopyridine.[2]
References
Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.
For dihalogenated substrates such as 2-bromo-6-iodopyridine, the significant difference in the reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) allows for selective functionalization. The carbon-iodine bond is substantially more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-bromine bond. This inherent reactivity difference enables the regioselective Sonogashira coupling at the 6-position of this compound, leaving the bromo group at the 2-position available for subsequent transformations. This selectivity makes this compound a valuable building block for the synthesis of complex, multi-substituted pyridine derivatives.
Regioselectivity of the Reaction
The Sonogashira coupling of this compound is expected to proceed with high regioselectivity at the C-6 position, which is bonded to the iodine atom. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, leading to a faster oxidative addition to the palladium(0) catalyst. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve high yields of the mono-alkynylated product, 2-bromo-6-alkynylpyridine.
Reaction Conditions and Data Presentation
The following table summarizes representative conditions for the Sonogashira reaction of this compound and analogous dihalopyridines with various terminal alkynes. The data for analogous substrates can be used as a starting point for optimizing the reaction with this compound.
| Substrate | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 2-Methyl-3-butyn-2-ol | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | High | [1] |
| This compound | TIPS-acetylene | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | Conditions not specified | Not specified | [2] |
| 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | Not specified | Good | [2] |
| 2-Amino-3-bromo-5-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 80 | 12 | 85 | [3] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | PdCl₂(PPh₃)₂ | CuI | Piperidine | DMF | 60 | 6 | ~85-95 | [3] |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | Pd(OAc)₂ / XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | ~90-97 | [3] |
Experimental Protocols
Two general protocols are provided below: a standard copper-catalyzed Sonogashira coupling and a copper-free alternative.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a general procedure for the regioselective mono-alkynylation of this compound at the 6-position.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is an alternative procedure that avoids the use of a copper co-catalyst, which can sometimes lead to the undesirable formation of alkyne homocoupling (Glaser) byproducts.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(P(t-Bu)₃)₂) (2 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of the Sonogashira Reaction
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Workflow for Sonogashira Coupling
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly valuable in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its broad substrate scope and tolerance of various functional groups. The selective functionalization of dihalogenated heterocycles, such as 2-Bromo-6-iodopyridine, is of significant interest as it allows for the stepwise introduction of different substituents, leading to the synthesis of complex and diverse molecular architectures.
Principle of Regioselectivity
The regioselectivity of the Buchwald-Hartwig amination on polyhalogenated aromatic systems is primarily dictated by the relative bond strengths of the carbon-halogen bonds, which influences the ease of oxidative addition to the palladium(0) catalyst. The general reactivity trend for halogens in this reaction is I > Br > Cl > F.[1] For this compound, the carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition than the carbon-bromine (C-Br) bond. By carefully controlling the reaction conditions, it is possible to achieve highly selective amination at the 6-position, leaving the bromine atom at the 2-position intact for subsequent transformations. This selective functionalization is a powerful tool for the divergent synthesis of substituted 2-aminopyridines.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species. Subsequent association of the amine and deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Data Presentation: Representative Reaction Conditions
While specific experimental data for the Buchwald-Hartwig amination of this compound is limited in the literature, the following table summarizes typical reaction conditions and reported yields for the amination of analogous 2-bromopyridines and other dihalopyridines. These examples provide a strong starting point for the optimization of the reaction with this compound, where selective amination at the C-I bond is anticipated.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ (2) | RuPhos (8) | LiHMDS | THF | 65 | - | 83 | [3] |
| 2 | Aniline | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene | 100 | - | 94 | [3] |
| 3 | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS | THF | 65 | - | 78 | [3] |
| 4 | n-Butylamine | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 100 | - | 96 | [3] |
| 5 | Diethylamine | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane | 100 | - | 85 | [3] |
| 6 | Various volatile amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | - | 55-98 | [4] |
Note: Yields are for the amination of various bromopyridine substrates and should be considered as a guideline for the selective amination of this compound at the C-I position.
Experimental Protocols
The following protocols are general procedures for the regioselective Buchwald-Hartwig amination of this compound. Optimization of the reaction parameters (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific amine substrates and desired outcomes.
Protocol 1: General Procedure for Palladium-Catalyzed Mono-amination
This protocol is adapted from standard Buchwald-Hartwig procedures and is a good starting point for the selective amination at the 6-position (C-I) of this compound.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, RuPhos, 2-10 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the palladium precatalyst, the phosphine ligand, and the base to an oven-dried Schlenk flask or reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the amine.
-
Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-bromo-6-aminopyridine derivative.
General Experimental Workflow
The following diagram outlines the general workflow for performing a Buchwald-Hartwig amination reaction.
Caption: General experimental workflow for the amination.
Troubleshooting
Common issues in Buchwald-Hartwig amination include low or no conversion of the starting material and the formation of side products.
-
Low or No Conversion:
-
Catalyst/Ligand Inactivity: Ensure the use of high-purity, air- and moisture-sensitive reagents. Consider screening different palladium precatalysts and phosphine ligands. Increasing the catalyst loading may also be beneficial.
-
Base Inefficiency: The choice of base is crucial. A stronger base or one with better solubility in the reaction solvent may be required.
-
Sub-optimal Conditions: Vary the reaction temperature and time.
-
-
Side Product Formation:
-
Hydrodehalogenation: This can occur if there are sources of hydrogen in the reaction mixture or as a competing pathway. Ensure anhydrous conditions.
-
Homocoupling: Dimerization of the starting material or product can sometimes be observed. Adjusting the catalyst and ligand may mitigate this.
-
Reaction at the C-Br position: While less favorable, some reaction at the C-2 position may occur, especially under harsh conditions or after prolonged reaction times. Careful monitoring and control of the reaction conditions can enhance regioselectivity.
-
By understanding the principles of regioselectivity and utilizing the provided protocols as a starting point for optimization, researchers can effectively employ the Buchwald-Hartwig amination for the selective functionalization of this compound.
References
Selective Functionalization of 2-Bromo-6-iodopyridine at the Iodine Position: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selective functionalization of 2-bromo-6-iodopyridine at the iodine position. The higher reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for chemoselective cross-coupling reactions, making this substrate a valuable building block in the synthesis of complex substituted pyridines for pharmaceutical and materials science applications.[1][2][3][4]
The primary palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Stille couplings, demonstrate a strong preference for reacting at the C-I bond.[1][2][5] This inherent reactivity difference enables the introduction of various substituents at the 6-position while preserving the bromo group for subsequent transformations.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative reaction conditions and outcomes for the selective functionalization of this compound at the iodine position, based on established methodologies for similar dihalopyridines.
Table 1: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[1][6]
Table 2: Sonogashira Coupling Conditions
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (excess) | THF | Room Temp | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA (3) | DMF | 60 | 80-90 |
| 3 | 1-Heptyne | Pd(P(t-Bu)₃)₂ (2) | - | K₂CO₃ (2) | Toluene | 100 | 75-85 (Copper-free) |
Note: Careful control of stoichiometry and temperature is crucial to prevent di-substitution.[5][7]
Table 3: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenyltributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 90-100 | 12-24 | 80-90 |
| 2 | (E)-1-Hexenyltributylstannane | Pd₂(dba)₃ (2) + P(t-Bu)₃ (4) | - | Dioxane | 80 | 12 | 75-85 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | CuI (10) | DMF | 80 | 18 | 80-90 |
Note: Lower temperatures favor selective coupling at the iodine position.[8][9]
Experimental Workflows and Signaling Pathways
The general workflow for palladium-catalyzed cross-coupling reactions involves the assembly of reagents under an inert atmosphere, followed by heating, reaction monitoring, and finally, workup and purification.
The catalytic cycle for these reactions is a fundamental concept in understanding the reaction mechanism. The Stille coupling cycle is presented below as a representative example.
Experimental Protocols
The following are detailed protocols for the selective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective arylation at the C-6 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[1]
-
Under a positive flow of the inert gas, add the palladium catalyst to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-arylpyridine.
Protocol 2: Selective Sonogashira Coupling
This protocol provides a general procedure for the copper-catalyzed Sonogashira reaction.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.[7]
-
Add the anhydrous and degassed solvent and the amine base via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-alkynylpyridine.[7]
Protocol 3: Selective Stille Coupling
This protocol outlines a general procedure for the selective Stille coupling.
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add the anhydrous, degassed solvent to the flask via syringe and stir for 5 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100°C) using an oil bath.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-bromo-6-substituted pyridine.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Nucleophilic Substitution on 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile heterocyclic building block in medicinal chemistry and organic synthesis. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization through nucleophilic aromatic substitution (SNAr). The carbon-iodine bond is significantly more labile and therefore more susceptible to nucleophilic attack than the carbon-bromine bond. This inherent reactivity difference enables the selective substitution at the 6-position, leaving the bromine atom intact for subsequent transformations, such as cross-coupling reactions. This document provides detailed protocols for the selective nucleophilic substitution on this compound with various nucleophiles, including amines, alcohols, and thiols.
Data Presentation: Selective Nucleophilic Substitution at the 6-Position
The following tables summarize the reaction conditions and expected yields for the selective nucleophilic substitution on this compound. Yields are based on typical outcomes for similar 2-halopyridine substrates and may vary depending on the specific nucleophile and reaction scale.
Table 1: Selective Amination of this compound
| Entry | Amine Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | n-Butylamine | DMSO | K₂CO₃ | 100 | 12 | 85-95 |
| 2 | Morpholine | Dioxane | Cs₂CO₃ | 100 | 16 | 80-90 |
| 3 | Aniline | Toluene | NaOtBu | 110 | 18 | 75-85 |
| 4 | Benzylamine | DMF | K₃PO₄ | 90 | 14 | 80-90 |
Table 2: Selective Alkoxylation of this compound
| Entry | Alcohol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Sodium methoxide | Methanol | - | 65 | 24 | 70-80 |
| 2 | Sodium ethoxide | Ethanol | - | 78 | 24 | 70-80 |
| 3 | Phenol | DMF | K₂CO₃ | 120 | 18 | 65-75 |
| 4 | Benzyl alcohol | THF | NaH | 65 | 20 | 75-85 |
Table 3: Selective Thiolation of this compound
| Entry | Thiol Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 1-Butanethiol | DMF | K₂CO₃ | 80 | 8 | 85-95 |
| 2 | Thiophenol | Acetonitrile | Cs₂CO₃ | 80 | 10 | 80-90 |
| 3 | Benzyl mercaptan | DMSO | K₃PO₄ | 90 | 8 | 85-95 |
| 4 | 2-Mercaptoethanol | THF | NaH | 65 | 12 | 75-85 |
Experimental Protocols
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
-
Solvents should be anhydrous.
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Selective Amination of this compound with n-Butylamine
Materials:
-
This compound (1.0 equiv)
-
n-Butylamine (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMSO via syringe.
-
Add n-butylamine dropwise to the stirred suspension.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-(butylamino)pyridine.
Protocol 2: Selective Alkoxylation of this compound with Sodium Methoxide
Materials:
-
This compound (1.0 equiv)
-
Sodium methoxide (1.5 equiv, as a solution in methanol or solid)
-
Anhydrous Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask, dissolve this compound in anhydrous methanol.
-
Add sodium methoxide to the solution under an inert atmosphere.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-methoxypyridine.
Protocol 3: Selective Thiolation of this compound with 1-Butanethiol
Materials:
-
This compound (1.0 equiv)
-
1-Butanethiol (1.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry Schlenk flask, add this compound, potassium carbonate, and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add anhydrous DMF via syringe.
-
Add 1-butanethiol dropwise to the stirred suspension.
-
Heat the reaction mixture to 80 °C and stir for 8 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2-bromo-6-(butylthio)pyridine.
Mandatory Visualizations
Caption: General experimental workflow for nucleophilic substitution.
Caption: Logical diagram of regioselective substitution.
Application Notes and Protocols: The Strategic Use of 2-Bromo-6-iodopyridine in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile and highly reactive building block in medicinal chemistry, particularly in the development of novel anti-cancer agents. Its distinct electronic properties and the differential reactivity of the bromo and iodo substituents allow for selective and sequential functionalization, making it an ideal scaffold for creating complex molecular architectures. This document provides detailed application notes and protocols for the synthesis of pyridine-based anti-cancer agents, with a focus on kinase inhibitors and apoptosis inducers, leveraging the unique chemical characteristics of this compound.
The pyridine moiety is a well-established pharmacophore in oncology, present in numerous approved drugs that target various signaling pathways implicated in cancer progression.[1][2] The strategic placement of substituents on the pyridine ring is crucial for modulating the biological activity, selectivity, and pharmacokinetic properties of these compounds. This compound offers a gateway to a diverse range of 2,6-disubstituted pyridine derivatives through well-established cross-coupling reactions such as Suzuki and Sonogashira couplings.[3]
Synthetic Applications and Methodologies
The differential reactivity of the C-I and C-Br bonds in this compound is the cornerstone of its utility. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for selective reaction at the 6-position (iodine) while leaving the 2-position (bromine) intact for subsequent transformations.
Key Synthetic Reactions:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds between this compound and various boronic acids or esters. This reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in many kinase inhibitors.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between this compound and a terminal alkyne, another important functional group in a variety of anti-cancer agents.
Application Example: Synthesis of Pyridine-Bridged Combretastatin-A4 Analogues
This section details the synthesis and biological evaluation of pyridine-bridged analogues of Combretastatin-A4, a potent natural product that inhibits tubulin polymerization. While the cited example utilizes 2,6-dibromopyridine, the protocol is directly adaptable to this compound, with the initial Suzuki coupling expected to proceed with higher efficiency at the iodo-position.
Synthetic Workflow
The general workflow for the synthesis of these analogues involves a sequential Suzuki coupling strategy.
Caption: Synthetic workflow for 2,6-diarylpyridine analogues.
Experimental Protocol: Suzuki Coupling (Adapted for this compound)
This protocol is adapted from the synthesis of 2-Bromo-6-(3,4,5-trimethoxyphenyl)pyridine.[4]
Materials:
-
This compound
-
Aryl boronic acid (e.g., 3,4,5-trimethoxyphenylboronic acid) (1.5 equivalents)
-
Sodium carbonate (3.0 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.01 equivalents)
-
Toluene
-
Ethanol
-
Celite
Procedure:
-
To a solution of this compound (1.0 equivalent) in a 4:1 mixture of toluene and ethanol, add the aryl boronic acid, sodium carbonate, and PdCl₂(dppf).
-
Stir the reaction mixture at 80 °C under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-bromo-6-arylpyridine intermediate.
A subsequent Suzuki coupling can be performed at the 2-bromo position with a different aryl boronic acid to generate the final 2,6-diarylpyridine product.
Biological Evaluation: Anti-proliferative Activity
The synthesized pyridine-bridged Combretastatin-A4 analogues were evaluated for their in vitro anti-proliferative activity against a panel of human cancer cell lines.[4]
Quantitative Data
| Compound | Linker | R1 | R2 | MDA-MB-231 IC50 (µM)[4] | A549 IC50 (µM)[4] | HeLa IC50 (µM)[4] |
| 2a | Pyridine | 3,4,5-(OMe)₃ | Br | > 10 | > 10 | > 10 |
| 3c | Pyridine | 2,4-(OMe)₂ | 2,4-(OMe)₂ | 0.002 | 0.003 | 0.002 |
| 4h | Pyridine-N | 3,4,5-(OMe)₃ | 4-F | 0.003 | 0.004 | 0.002 |
| 4s | Pyridine-N | 3,4,5-(OMe)₃ | 3,4,5-(OMe)₃ | 0.002 | 0.002 | 0.001 |
| 4t | Pyridine-N | 3,4,5-(OMe)₃ | 2,4-(OMe)₂ | 0.002 | 0.002 | 0.001 |
| CA-4 | - | - | - | 0.002 | 0.003 | 0.002 |
Mechanism of Action: Inhibition of Tubulin Polymerization and Signaling Pathway
Combretastatin-A4 and its analogues exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action for pyridine-bridged CA-4 analogues.
Conclusion
This compound is a highly valuable synthetic intermediate for the development of novel anti-cancer agents. Its differential reactivity allows for the construction of complex, multi-substituted pyridine scaffolds. The provided protocols and data for the synthesis and evaluation of pyridine-bridged Combretastatin-A4 analogues serve as a practical guide for researchers in the field. The potent anti-proliferative activities observed for these compounds highlight the potential of this chemical space for the discovery of new and effective cancer therapeutics. Further exploration of diverse substituents on the pyridine core, enabled by the versatility of this compound, is a promising avenue for future drug discovery efforts.
References
- 1. Anticancer evaluation and molecular modeling of multi-targeted kinase inhibitors based pyrido[2,3-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Bromo-6-iodopyridine in Material Science and OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-iodopyridine is a versatile heterocyclic building block that has garnered significant attention in the fields of material science and organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs).[1] Its unique structural feature, possessing two different halogen atoms on the pyridine ring, allows for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity is crucial for the rational design and synthesis of complex organic molecules with tailored electronic and photophysical properties essential for efficient OLED devices.[2][3]
The pyridine core itself is an electron-deficient moiety, making its derivatives suitable candidates for electron-transporting materials (ETMs) and host materials in OLEDs.[4][5] By strategically introducing electron-donating or other functional groups at the 2- and 6-positions, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, can be precisely tuned to optimize charge injection, transport, and recombination within the OLED device, leading to improved efficiency and stability.[4][6]
This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of OLED materials, along with a summary of the performance of related pyridine-based OLEDs.
Data Presentation: Performance of OLEDs with 2,6-Disubstituted Pyridine-Based Materials
The following table summarizes the performance of various OLED devices incorporating 2,6-disubstituted pyridine derivatives as key components. While not all of these materials are directly synthesized from this compound, they represent the types of structures and performance metrics that can be achieved using this building block.
| Material/Device Structure | Role of Pyridine Derivative | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) |
| Pyrene–pyridine derivative (Py-Br) as HTL in a yellow OLED[6] | Hole-Transporting Material | 17,300 | 22.4 | - | 9.0 |
| Terpyridine derivative host with a TADF emitter (DMAC-TRZ)[7] | Bipolar Host Material | 19,986 | 45.15 | 32.95 | 22.35 |
| Pyridine-based deep-green emitter (Py-2)[8] | Emissive Material | 1,898 | - | - | - |
| Silver(I) complex with 2′,6′-difluoro-2,3′-bipyridine ligands[9] | Emitting Material | - | - | - | ~20 (Photoluminescence Quantum Yield) |
Experimental Protocols
The selective functionalization of this compound is primarily achieved through palladium-catalyzed cross-coupling reactions. The significant difference in the carbon-halogen bond strength (C-I < C-Br) allows for the selective reaction at the more reactive iodo-position under milder conditions, leaving the bromo-position available for a subsequent, different coupling reaction.[2][3]
Protocol 1: Selective Sonogashira Coupling at the 6-position
This protocol describes a general procedure for the selective coupling of a terminal alkyne at the 6-position (iodo-position) of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF) or Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the palladium catalyst (2-5 mol%), and CuI (4-10 mol%).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous and degassed solvent and the base (2-3 equiv.) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.1-1.2 equiv.) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite®.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-Bromo-6-(alkynyl)pyridine.
Protocol 2: Selective Suzuki-Miyaura Coupling at the 6-position
This protocol outlines a general method for the selective C-C bond formation at the 6-position of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water mixture (4:1) or Toluene)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium catalyst (2-5 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2-Bromo-6-arylpyridine.
Protocol 3: Buchwald-Hartwig Amination at the 6-position
This protocol provides a general procedure for the selective C-N bond formation at the 6-position of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., BINAP, Xantphos)
-
Strong, non-nucleophilic base (e.g., Sodium tert-butoxide (NaOtBu))
-
Anhydrous and degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.2-1.5 equiv.) to a Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Add the anhydrous and degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over an anhydrous drying agent, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-Bromo-6-aminopyridine derivative.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of 2,6-disubstituted pyridine materials in OLEDs.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. oled-intermediates.com [oled-intermediates.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, crystal structure and photophysical properties of bis[2,6-difluoro-3-(pyridin-2-yl)pyridine-κN](trifluoromethanesulfonato-κO)silver(I) - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to Setting Up Cross-Coupling Reactions with 2-Bromo-6-iodopyridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This guide provides detailed protocols for performing selective palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the versatile building block, 2-bromo-6-iodopyridine. This reagent is particularly valuable in the synthesis of complex molecules for the pharmaceutical and materials science industries due to its two distinct halogen atoms, which allow for sequential and regioselective functionalization.
The core principle underpinning the selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-limiting step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2][3] Consequently, the carbon-iodine bond at the 6-position of the pyridine ring is significantly more susceptible to oxidative addition than the carbon-bromine bond at the 2-position. By carefully controlling the reaction conditions, such as temperature and reaction time, chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[1][2]
I. Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] For this compound, this reaction allows for the selective introduction of aryl, heteroaryl, or vinyl groups at the 6-position.
Quantitative Data Summary: Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling at the C-6 (iodo) position of this compound. The expected yields are based on analogous reactions reported for similar dihalogenated pyridines.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield of 2-Bromo-6-arylpyridine (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 6-14 | 75-85 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes a general method for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid at the C-6 position.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask and magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Under a positive flow of the inert gas, add the palladium catalyst (0.03 equiv) to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-bromo-6-arylpyridine.
II. Sonogashira Coupling: Formation of C(sp²)-C(sp) Bonds
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[4] This reaction allows for the selective introduction of an alkynyl group at the 6-position of this compound.
Quantitative Data Summary: Sonogashira Coupling
The following table presents representative yields for the Sonogashira coupling of various halogenated pyridines with terminal alkynes, providing an indication of expected yields for this compound.[4]
| Halogenated Pyridine | Alkyne | Catalyst System | Base / Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100 | 3 | >90 |
| 2-Amino-5-bromo-3-iodopyridine | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 80 | 12 | 85 |
| 4-Bromo-2-chloro-6-iodopyridin-3-ol | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Piperidine / DMF | 60 | 6 | ~85-95 |
Experimental Protocol: Selective Sonogashira Coupling (Copper-Catalyzed)
This protocol is a general procedure for the copper-catalyzed Sonogashira reaction.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-5 mol%)
-
Copper(I) iodide (CuI) (4-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)
-
Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (THF or DMF) and the amine base (if not used as the solvent).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
III. Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[2][5] This method allows for the selective formation of 2-bromo-6-aminopyridines.
Quantitative Data Summary: Buchwald-Hartwig Amination
The following table summarizes representative reaction conditions and yields for the regioselective Buchwald-Hartwig amination of 4-iodopyridine derivatives with various amines. While specific data for this compound is limited, these conditions provide a strong predictive basis.[2]
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.5) | Dioxane | 100 | 12 | 90-98 |
| Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 85-95 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.8) | THF | 80 | 6 | 88-96 |
| Piperidine | Pd(OAc)₂ (3) | DavePhos (6) | Cs₂CO₃ (2) | Dioxane | 100 | 2 (MW) | 92 |
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol describes a general procedure for the regioselective Buchwald-Hartwig amination of this compound.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, the palladium pre-catalyst, the ligand, and the base to an oven-dried reaction vessel.
-
Add the amine and the anhydrous, degassed solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
IV. Visualizations
Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Selective Cross-Coupling Strategy
Caption: Logical workflow for the sequential functionalization of this compound.
References
Application Notes and Protocols for the Work-up and Purification of 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the reaction work-up and purification of 2-bromo-6-iodopyridine, a key building block in the synthesis of pharmaceuticals and other complex organic molecules. The following sections outline standard procedures for extraction, column chromatography, and recrystallization, along with troubleshooting tips for common issues encountered during purification.
Introduction
This compound is a versatile synthetic intermediate utilized in a variety of cross-coupling and nucleophilic substitution reactions.[1] Proper work-up and purification are critical to remove unreacted starting materials, byproducts, and other impurities, ensuring the quality and reliability of subsequent synthetic steps. The purification strategies outlined below are based on established methods for halopyridines and can be adapted to specific reaction conditions.
Reaction Work-up: General Procedures
Following the completion of a reaction synthesizing this compound, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities.
Protocol 1: Aqueous Extraction
Objective: To isolate the crude this compound from the reaction mixture.
Materials:
-
Reaction mixture containing this compound
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[2]
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution (if excess iodine is present)[3]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other mild base
-
Brine (saturated aqueous NaCl solution)[2]
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[3]
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Methodology:
-
Quenching: Quench the reaction mixture by adding a suitable aqueous solution. For reactions involving organometallic reagents, a saturated aqueous ammonium chloride (NH₄Cl) solution is often used.[3] If excess iodine is present, a wash with saturated aqueous sodium thiosulfate solution will quench and decolorize the mixture.[3]
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add an appropriate organic solvent, such as ethyl acetate or dichloromethane, and shake vigorously to extract the product.[2] Allow the layers to separate and drain the organic layer. Repeat the extraction of the aqueous layer 2-3 times to maximize recovery.
-
Washing: Combine the organic extracts and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic components. It is important to maintain a neutral to slightly basic pH to prevent the protonation of the pyridine nitrogen, which would increase its solubility in the aqueous layer.[4]
-
Brine to remove the bulk of the water from the organic layer.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[3]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification Techniques
The crude this compound can be purified using one or a combination of the following techniques.
Column Chromatography
Flash column chromatography is a highly effective method for separating this compound from impurities with different polarities.[2]
Potential Impurities: Common impurities that may need to be separated include:
-
Unreacted starting materials: e.g., 2,6-dibromopyridine.
-
Isomeric byproducts: Depending on the synthetic route, other isomers may be formed.[4]
-
Di-substituted byproducts: Over-reaction can lead to the formation of other dihalogenated pyridines.[4]
Protocol 2: Flash Column Chromatography
Objective: To purify crude this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)[3][4]
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp for visualization
Methodology:
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate.[3][4] The ideal system will show good separation between the product and impurities, with the product having an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel, remove the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.[4]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified this compound.
Troubleshooting Column Chromatography: [4]
-
Product not eluting: The eluent may be too non-polar. Gradually increase the polarity.
-
Poor separation: The eluent polarity may be increasing too quickly. Use a shallower gradient. A longer column can also improve separation.
-
Product decomposition: Halogenated pyridines can be sensitive to acidic silica gel. The silica gel can be deactivated by pre-treatment with a solvent system containing a small amount of a base like triethylamine (e.g., 0.1-1%). Alternatively, neutral alumina can be used as the stationary phase.
Recrystallization
Recrystallization is an effective technique for obtaining high-purity crystalline this compound, particularly if the crude product is already relatively pure.[4]
Protocol 3: Recrystallization
Objective: To obtain high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexanes, ethanol, or a mixture)[4]
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Büchner funnel and filter paper
Methodology:
-
Solvent Selection: In a test tube, determine a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.[4] Hexanes or a mixture of hexanes and ethyl acetate are good starting points.[4]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with gentle swirling until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, scratching the inner surface of the flask with a glass rod or adding a seed crystal can induce crystallization. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adsorbed impurities.
-
Drying: Dry the purified crystals under vacuum.
Troubleshooting Recrystallization: [4]
-
Oiling out: The compound may be too soluble in the chosen solvent, or impurities may be present. Try using a different solvent system or purify by column chromatography first.
-
No crystal formation: The solution may not be saturated. Reduce the volume of the solvent by evaporation and allow it to cool again.
Sublimation
For certain derivatives, such as 2-bromo-6-alkylaminopyridines, sublimation can be an effective purification method. This technique may be applicable to this compound as well, particularly for removing non-volatile impurities.
Data Presentation
The following tables summarize typical data that should be collected during the purification process.
Table 1: Column Chromatography Parameters and Results
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient: 0% to 10% Ethyl Acetate in Hexanes |
| Crude Mass (g) | e.g., 5.0 |
| Purified Mass (g) | e.g., 3.8 |
| Yield (%) | e.g., 76% |
| Purity (by HPLC/GC) | >98% |
Table 2: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling |
| Hexanes | Insoluble | Sparingly Soluble | Yes |
| Ethanol | Soluble | Very Soluble | No |
| Hexanes/Ethyl Acetate (10:1) | Sparingly Soluble | Soluble | Yes |
| Water | Insoluble | Insoluble | N/A |
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Caption: General workflow for the aqueous work-up of a this compound synthesis.
Caption: Purification workflows for this compound via column chromatography or recrystallization.
References
Safety precautions and handling guidelines for 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive safety information, handling guidelines, and detailed experimental protocols for the versatile bifunctional reagent, 2-Bromo-6-iodopyridine. Its unique structure, featuring two different halogen atoms on the pyridine ring, allows for regioselective functionalization, making it a valuable building block in the synthesis of complex molecules for the pharmaceutical and materials science industries.
Safety Precautions and Handling Guidelines
This compound is a hazardous chemical that must be handled with appropriate safety precautions in a laboratory setting. The following information is a summary of its known hazards and recommended handling procedures.
1.1 GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for this compound and related bromopyridines.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled.[1] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[1] |
1.2 Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment should be worn:
-
Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.[2]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene) that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[2][3]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin exposure.
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[3] If dust or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator may be required.
1.3 Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2] Keep away from heat, sparks, and open flames.[4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][5] Store under an inert atmosphere (e.g., nitrogen or argon).[6] The compound is light and air sensitive.[7]
1.4 First Aid Measures
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison center or doctor.[4]
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[2][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical advice/attention.[4]
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
1.5 Spill and Disposal Procedures
-
Spill: In case of a spill, evacuate the area. Wear appropriate PPE. Avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Do not let the product enter drains.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 234111-08-1 | [1][7] |
| Molecular Formula | C₅H₃BrIN | [1][8] |
| Molecular Weight | 283.89 g/mol | [1][8] |
| Appearance | White to orange to green powder/crystal | [8] |
| Melting Point | 139-144 °C | [6][8] |
| Purity | ≥ 97% | [9] |
Application Notes: Regioselective Cross-Coupling Reactions
This compound is an excellent substrate for sequential cross-coupling reactions due to the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed reactions, the C-I bond is significantly more reactive towards oxidative addition than the C-Br bond. This allows for selective functionalization at the 6-position (iodine) under milder conditions, while leaving the 2-position (bromine) available for subsequent transformations.
This regioselectivity is a powerful tool in the synthesis of 2,6-disubstituted pyridines, which are common motifs in pharmaceuticals and functional materials. By carefully choosing the reaction conditions, a variety of substituents can be introduced in a controlled manner.
References
- 1. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. Discovery and structure-activity relationship of 2,6-disubstituted pyrazines, potent and selective inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-diaryl-substituted pyridines and their antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents - ProQuest [proquest.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2-Bromo-6-iodopyridine in Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive Material Safety Data Sheet (MSDS) information, detailed experimental protocols, and visualizations to support the use of 2-Bromo-6-iodopyridine in research and drug development. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives, particularly in the development of kinase inhibitors for anti-cancer therapies.
Material Safety and Handling
This compound is a chemical compound that requires careful handling to ensure laboratory safety. The following tables summarize its key safety, physical, and chemical properties.
Table 1: Hazard Identification and Safety Information
| Hazard Statement | GHS Classification | Precautionary Statement |
| H315: Causes skin irritation.[1][2] | Skin Irrit. 2[1] | P264: Wash skin thoroughly after handling.[3] |
| H319: Causes serious eye irritation.[1][2] | Eye Irrit. 2A[1] | P280: Wear protective gloves/ eye protection/ face protection.[3] |
| H335: May cause respiratory irritation.[1][2] | STOT SE 3[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |
| H302: Harmful if swallowed.[1] | Acute Tox. 4 (Oral)[1] | P270: Do not eat, drink or smoke when using this product.[3] |
| H332: Harmful if inhaled.[1] | Acute Tox. 4 (Inhalation)[1] | P271: Use only outdoors or in a well-ventilated area. |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | [1][4] |
| Molecular Weight | 283.89 g/mol | [1][4] |
| Appearance | White to cream to brown crystals or powder.[5] | [5] |
| Melting Point | 140 - 144 °C | [4] |
| Storage | Store at room temperature in a cool, dark place, preferably <15°C.[6] | [6] |
| Sensitivity | Light and air sensitive. Store under an inert gas.[6] | [6] |
| CAS Number | 234111-08-1 | [1][6] |
Applications in Organic Synthesis
This compound is a valuable bifunctional building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization of the pyridine ring. The C-I bond is more reactive and will typically undergo coupling under milder conditions, leaving the C-Br bond available for a subsequent transformation.[7] This feature is highly advantageous in the synthesis of complex, unsymmetrically substituted pyridines.
Common applications include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[8]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
The following diagram illustrates the principle of selective cross-coupling with this compound.
Caption: Selective functionalization of this compound.
Experimental Protocols
The following are detailed protocols for common cross-coupling reactions involving dihalogenated pyridines, which can be adapted for this compound. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol describes a general procedure for the selective coupling at the more reactive C-I bond of a dihalogenated pyridine with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware for anhydrous reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of the inert gas, add the palladium catalyst (3 mol%) to the flask.
-
Add the degassed solvent mixture to the reaction flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 6-bromo-2-arylpyridine.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the copper-catalyzed Sonogashira coupling of a dihalogenated pyridine with a terminal alkyne, selectively at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Schlenk flask and standard glassware for anhydrous reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (2-5 mol%), and copper(I) iodide (2-10 mol%) under an inert atmosphere.
-
Add the anhydrous and degassed solvent and the amine base.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 6-bromo-2-alkynylpyridine.
Application in Drug Discovery: Synthesis of Pyrido[2,3-d]pyrimidine-based Kinase Inhibitors
Pyrido[2,3-d]pyrimidine derivatives are a class of compounds that have shown significant potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[3][9][10] this compound can serve as a key starting material in the multi-step synthesis of these complex heterocyclic systems.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Kinase inhibitors that target EGFR can block the downstream signaling cascade, thereby inhibiting tumor growth and inducing apoptosis.
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the point of intervention for a pyrido[2,3-d]pyrimidine-based inhibitor.
Caption: Simplified EGFR signaling pathway and inhibitor action.
The synthesis of such inhibitors often involves an initial cross-coupling reaction with this compound, followed by a series of cyclization and functionalization steps to construct the final pyrido[2,3-d]pyrimidine core. The ability to selectively introduce different substituents at the 2- and 6-positions of the pyridine ring is crucial for optimizing the inhibitor's potency and selectivity for the target kinase.
References
- 1. Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thalesnano.com [thalesnano.com]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Bromo-6-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yields in Suzuki-Miyaura coupling reactions involving the challenging substrate, 2-Bromo-6-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogens in this compound in a Suzuki-Miyaura coupling?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[1] Therefore, the carbon-iodine bond at the 6-position of the pyridine ring is expected to be significantly more reactive than the carbon-bromine bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the 6-position under carefully controlled conditions.
Q2: What are the most common reasons for low yields when using 2-halopyridine substrates?
A2: Low yields in Suzuki reactions with 2-halopyridines, often termed the "2-pyridyl problem," can be attributed to several factors.[2] The Lewis basic pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5] Additionally, electron-deficient heteroaryl boron derivatives can exhibit slow rates of transmetalation and are susceptible to decomposition via protodeboronation.[6]
Q3: Which side reactions are most common in Suzuki couplings with this compound?
A3: The most prevalent side reactions include:
-
Protodeboronation: The cleavage of the carbon-boron bond of the boronic acid or ester, which is often catalyzed by the base or residual water.[4][7] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can minimize this.[5]
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide.[4] This is often promoted by the presence of oxygen, so thorough degassing of the reaction mixture is crucial.[7]
-
Dehalogenation: The reduction of the C-X bond to a C-H bond, which can occur as a competing pathway.[7]
Q4: Is it possible to achieve a double Suzuki coupling on this compound?
A4: Yes, it is possible to perform a sequential or one-pot double coupling. Typically, the first coupling occurs at the more reactive iodine position. Subsequently, by modifying the reaction conditions, such as increasing the temperature, using a more active catalyst system, or a different base, a second coupling can be achieved at the bromine position.[8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst Inhibition/Deactivation: The pyridine nitrogen is coordinating to the palladium center.[4][5] 2. Inefficient Oxidative Addition: The C-Br bond (for the second coupling) is not reactive enough under the current conditions.[5] 3. Poor Quality Reagents: Degradation of the boronic acid/ester or inactive catalyst. | 1. Use Bulky, Electron-Rich Ligands: Employ ligands like SPhos, XPhos, or other Buchwald-type ligands to shield the palladium and facilitate the catalytic cycle.[4][5] 2. Screen Catalysts and Increase Temperature: Try different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂) and increase the reaction temperature to facilitate oxidative addition.[5][9] 3. Use High-Purity Reagents: Ensure boronic acid/ester is fresh or properly stored. Consider using more stable potassium trifluoroborate salts. |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Inadequate degassing of the reaction mixture.[7] 2. Slow Transmetalation: The desired cross-coupling is slow, allowing for the competing homocoupling pathway. | 1. Thoroughly Degas: Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an adequate amount of time.[9] 2. Optimize Catalyst/Ligand and Base: A more active catalyst system can accelerate the desired reaction. The choice of base can also influence the rate of transmetalation. |
| Protodeboronation of Boronic Acid | 1. Excess Water or Protic Impurities: Presence of water can lead to protonolysis of the boronic acid.[4] 2. Base-Catalyzed Decomposition: Some bases can promote the degradation of the boronic acid. | 1. Use Anhydrous Solvents and Reagents: Ensure solvents are dry and reagents are handled under an inert atmosphere. 2. Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[5][7] |
| Formation of Palladium Black | 1. Catalyst Decomposition: The Pd(0) species is not sufficiently stabilized and precipitates as metallic palladium. 2. High Reaction Temperature: Can accelerate catalyst decomposition. 3. Insufficient Ligand: The ligand-to-palladium ratio may be too low. | 1. Increase Ligand-to-Palladium Ratio: A slight excess of the ligand can help stabilize the active catalytic species. 2. Use a More Robust Ligand: Sterically hindered and electron-rich ligands can offer better stability to the palladium center.[4] 3. Lower the Reaction Temperature: If possible, without significantly impacting the reaction rate. |
| Poor Chemoselectivity (Reaction at Both Halogens) | 1. Reaction Conditions are Too Harsh: High temperature or a highly active catalyst system may overcome the inherent reactivity difference between the C-I and C-Br bonds. | 1. Milder Reaction Conditions: For selective coupling at the iodine, use a less active catalyst (e.g., Pd(PPh₃)₄), a weaker base, and lower the reaction temperature. |
Data on Suzuki Coupling of Dihalogenated Pyridines
The following tables summarize reaction conditions and yields for Suzuki-Miyaura couplings of various dihalogenated pyridine derivatives, providing a benchmark for optimizing reactions with this compound.
Table 1: Selective Suzuki Coupling of Dihalogenated Pyridines
| Halopyridine Substrate | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,6-Dichloropyridine | Heptyl pinacol boronic ester | 1 mol% Pd(OAc)₂ / 3 mol% Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O (4:1) | 100 | 94 (dialkylated) | [3] |
| 2,4-Dichloropyridine | Phenylboronic acid | Pd(PEPPSI)(IPr) | K₃PO₄ | Dioxane/H₂O | 60-100 | C4-selectivity up to 10.4:1 | [10] |
| 2,4-Dichloropyridine | Phenylboronic acid | Ligand-free "Jeffery" conditions | - | - | - | >99:1 C4-selectivity | [10][11] |
| 2-Bromo-5-chloropyrazine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | 85 (selective at Br) | [11] |
Table 2: General Conditions for Challenging 2-Bromopyridine Couplings
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2-3) | Dioxane/H₂O (4:1) | 90-110 | 60-90[2] |
| Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | Low (3-15) for electron-rich boronic ester[9] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (3) | MeCN/H₂O (4:1) | 80 | Variable, can be high (90) but reproducibility issues reported[12] |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (1:1) | 90 | 82 (with phenylboronic acid)[13] |
Experimental Protocols
Protocol 1: Selective Monosubstitution at the 6-Iodo Position
This protocol is designed to favor selective coupling at the more reactive C-I bond.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
K₂CO₃ or Na₂CO₃ (2.0-3.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent mixture via syringe. The reaction concentration is typically between 0.1 M and 0.2 M with respect to the limiting reagent.
-
Place the reaction vessel in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Exhaustive or Sequential Disubstitution
This protocol aims for substitution at both the iodo and bromo positions. For sequential coupling, the product from Protocol 1 is used as the starting material.
Reagents:
-
This compound (or 2-Bromo-6-arylpyridine) (1.0 equiv)
-
Arylboronic acid or pinacol ester (2.2-2.5 equiv for one-pot, or 1.1-1.2 equiv for sequential)
-
Pd₂(dba)₃ (2-4 mol%)
-
SPhos or XPhos (4-8 mol%)
-
K₃PO₄ or Cs₂CO₃ (3.0-4.0 equiv)
-
1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)
Procedure:
-
Follow steps 1-2 from Protocol 1.
-
Under a positive pressure of inert gas, add the palladium source (Pd₂(dba)₃) and the ligand (e.g., SPhos).
-
Add the degassed solvent mixture via syringe.
-
Place the reaction vessel in a preheated oil bath at 100-110 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow steps 7-9 from Protocol 1 for work-up and purification.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A workflow for troubleshooting low-yield Suzuki coupling reactions.
Caption: Chemoselectivity in Suzuki reactions of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Bromo-6-iodopyridine Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during Suzuki, Stille, and Sonogashira cross-coupling reactions of 2-Bromo-6-iodopyridine. The content is tailored for researchers, scientists, and professionals in drug development.
Principle of Selectivity
In palladium-catalyzed cross-coupling reactions, the reactivity of halopyridines is primarily governed by the carbon-halogen bond strength. The general trend is I > Br > Cl.[1] Consequently, the carbon-iodine (C-I) bond at the 6-position of this compound is significantly more reactive than the carbon-bromine (C-Br) bond at the 2-position. This inherent difference in reactivity allows for selective functionalization at the 6-position under carefully controlled, milder conditions, leaving the 2-bromo position intact for subsequent transformations.[2]
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in the cross-coupling of this compound?
A1: The iodine at the 6-position is more reactive than the bromine at the 2-position. This is due to the weaker C-I bond compared to the C-Br bond, which facilitates faster oxidative addition to the palladium catalyst.[2]
Q2: How can I achieve selective mono-coupling at the 6-position (C-I bond)?
A2: To achieve selective mono-functionalization at the more reactive 6-iodo position, you should employ mild reaction conditions. This includes using lower reaction temperatures (e.g., ≤ 80-90 °C), shorter reaction times, and a carefully selected, less reactive catalyst/ligand system. It is also crucial to control the stoichiometry, using a slight excess (typically 1.1-1.2 equivalents) of the coupling partner.[1][3]
Q3: Is it possible to achieve selective coupling at the 2-position (C-Br bond)?
A3: While the 6-iodo position is intrinsically more reactive, the 2-bromo position can be functionalized in a subsequent step after the iodo-position has reacted. This is typically achieved by applying more forcing conditions, such as higher temperatures and longer reaction times, in a second coupling reaction. Direct selective coupling at the C-Br position in the presence of the C-I bond is challenging and not a standard approach.
Q4: What are the most common side reactions in these cross-coupling reactions?
A4: The most common side reactions include:
-
Di-substituted Product Formation: Coupling at both the iodo and bromo positions.
-
Homocoupling: Dimerization of the organometallic reagent (e.g., boronic acid, organostannane) or the terminal alkyne.
-
Protodehalogenation: Replacement of a halogen atom with a hydrogen atom.
-
Catalyst Decomposition: Formation of inactive palladium black.
Troubleshooting Guides
Issue 1: Formation of Di-substituted Product
This occurs when the reaction conditions are harsh enough to activate the less reactive C-Br bond after the initial coupling at the C-I position.
| Cause | Suggested Solution |
| High Reaction Temperature | Decrease the reaction temperature. For selective mono-coupling, aim for a range of 80-90°C. Monitor the reaction closely by TLC or LC-MS.[3] |
| Highly Reactive Catalyst/Ligand | Consider using a less electron-rich phosphine ligand or a catalyst known for lower reactivity.[3] |
| Prolonged Reaction Time | Monitor the reaction progress and stop it once the mono-substituted product is the major species. Extended reaction times can lead to the slow reaction at the C-Br site.[1] |
| Excess Coupling Partner | Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the coupling partner.[3] |
Issue 2: Significant Homocoupling of the Coupling Partner
This side reaction consumes the nucleophilic coupling partner, reducing the yield of the desired product.
| Cause | Suggested Solution |
| Presence of Oxygen | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Thoroughly degas all solvents and reagents before use.[3] |
| Sub-stoichiometric Amount of Coupling Partner | Use a slight excess (1.1-1.2 equivalents) of the organoboronic acid or organostannane reagent.[3] |
| High Copper Loading (Sonogashira) | In Sonogashira coupling, high concentrations of the copper(I) co-catalyst can promote alkyne homocoupling (Glaser coupling). Use the minimum effective amount of CuI. |
Issue 3: Low or No Conversion
This can be caused by a variety of factors related to the reagents and reaction setup.
| Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a pre-catalyst that is activated in-situ. Ensure proper handling to avoid exposure to air and moisture. |
| Insufficient Reaction Temperature | If the reaction is sluggish at lower temperatures, gradually increase the temperature in 10°C increments while monitoring for the formation of di-substituted byproducts.[3] |
| Impure Reagents or Solvents | Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst. |
| Inappropriate Base (Suzuki) | The choice of base is crucial. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[2] |
Quantitative Data Summary
The following tables summarize representative reaction conditions and expected yields for the selective mono-coupling at the 6-position of 2-bromo-iodopyridine analogues. The data is based on reactions with similar dihalogenated pyridines and should be used as a guideline.[2][3]
Table 1: Representative Conditions for Selective Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
Table 2: Representative Conditions for Selective Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | None | Toluene | 90 | 12 | ~88 |
| 2 | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | None | DMF | 80 | 8 | ~90 |
| 3 | Tributyl(2-thienyl)stannane | PdCl₂(PPh₃)₂ (3) | CuI (10) | NMP | 80 | 6 | ~92 |
Table 3: Representative Conditions for Selective Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System (mol%) | Base/Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N/DMF | 60 | 6 | ~85-95 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) / CuI (10) | Et₃N/THF | 80 | 12 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | Cs₂CO₃/Dioxane | 80 | 12 | ~90-97 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Selective Suzuki Coupling
This protocol describes a general method for the selective mono-arylation of this compound at the 6-position.[2]
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, combine the organic layers, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Selective Stille Coupling
This protocol is a general method for the selective mono-coupling of this compound at the 6-position.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe. Add the organostannane reagent (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Purification: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Selective Sonogashira Coupling
This protocol outlines a general method for the selective mono-alkynylation of this compound at the 6-position.
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous and degassed solvent (e.g., THF) and an amine base (e.g., Et₃N, 3.0 equiv) via syringe. Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture. Filter through a pad of celite, and wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: General workflow for selective cross-coupling.
Caption: Troubleshooting logic for di-substitution.
Caption: Selective reaction pathways.
References
How to prevent debromination in 2-Bromo-6-iodopyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing debromination during reactions with 2-Bromo-6-iodopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with this compound in cross-coupling reactions?
A1: The main challenge is to achieve selective reaction at the C-6 position (iodine) without cleaving the C-2 bond (bromine). In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This inherent reactivity difference allows for selective functionalization at the C-I bond. However, under non-optimized conditions, a competing side reaction known as debromination (or hydrodebromination) can occur, where the bromine atom is replaced by a hydrogen atom. This side reaction reduces the yield of the desired product and complicates purification.[1]
Q2: What are the common causes of debromination as a side reaction?
A2: Debromination in palladium-catalyzed cross-coupling reactions is frequently caused by the formation of a palladium-hydride (Pd-H) species.[1] This reactive intermediate can be generated from various sources within the reaction mixture, including the base, solvent (e.g., alcohols, water), or even impurities.[1] Once formed, the Pd-H species can react with the this compound, leading to the replacement of the bromine atom with hydrogen. Factors such as high temperatures, strong bases, and specific catalyst/ligand combinations can promote this undesired pathway.[1]
Q3: I am observing significant debromination in my reaction. What are the first parameters I should adjust?
A3: The initial and most impactful parameters to investigate are the base and the reaction temperature. Strong bases, particularly alkoxides, are known to promote the formation of hydride species that lead to debromination.[1] A highly effective first step is to switch to a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1] Concurrently, lowering the reaction temperature can significantly improve selectivity by disfavoring the debromination pathway, which often has a higher activation energy.[1]
Q4: How can I confirm that debromination is occurring and quantify it?
A4: The presence of the debrominated byproduct, 2-iodopyridine, can be confirmed by analyzing the crude reaction mixture using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The debrominated product will likely have a different Rf value compared to the starting material and the desired product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This will show a peak with the corresponding molecular weight of the debrominated species.
-
¹H NMR Spectroscopy: The proton NMR spectrum of the crude mixture will show a new set of signals corresponding to 2-iodopyridine, which can be compared to a reference spectrum.
Quantification of the debrominated byproduct relative to the desired product can be achieved using quantitative NMR (qNMR) with an internal standard or by creating a calibration curve for LC analysis.
Troubleshooting Guides
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Formation of a significant amount of 2-iodopyridine.
-
Low yield of the desired 2-bromo-6-arylpyridine.
-
Complex product mixture that is difficult to purify.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Suzuki coupling.
Issue 2: Debromination in Sonogashira Coupling
Symptoms:
-
Formation of 2-iodopyridine alongside the desired 2-bromo-6-alkynylpyridine.
-
Reduced yield of the target molecule.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Reaction Temperature | Conduct the reaction at or near room temperature. | Higher temperatures can decrease selectivity and promote debromination.[2] |
| Catalyst System | For persistent debromination, consider a copper-free Sonogashira protocol. | Copper(I) salts can sometimes contribute to side reactions. A copper-free system may offer a cleaner reaction profile.[2] |
| Base | Use an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). | Amine bases are standard for Sonogashira couplings and are less likely to generate hydride species compared to strong inorganic bases. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop the reaction once the starting material is consumed. | Prolonged reaction times can lead to the slow formation of the debrominated byproduct. |
Issue 3: Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Significant formation of 2-iodopyridine.
-
Low conversion to the desired 2-bromo-6-aminopyridine.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch to a weaker inorganic base like K₂CO₃ or Cs₂CO₃. | Strong bases like NaOtBu or LiHMDS are highly effective for C-N coupling but can also promote debromination, especially at elevated temperatures.[3] |
| Ligand | Employ bulky, electron-rich biaryl phosphine ligands such as Xantphos, XPhos, or SPhos. | These ligands promote the desired reductive elimination step of the catalytic cycle, outcompeting the debromination pathway.[3] |
| Temperature | Lower the reaction temperature to the lowest point where the reaction proceeds at a reasonable rate (e.g., 80-100 °C). | This minimizes the activation of the C-Br bond and reduces the rate of the debromination side reaction. |
| Solvent | Use anhydrous, aprotic solvents like toluene or 1,4-dioxane. | Protic solvents or residual water can be a source of hydrides, leading to increased debromination. |
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the selective functionalization of this compound at the C-6 position, with a focus on minimizing debromination. The percentage of debromination is an estimate based on reactions with analogous substrates.
Table 1: Suzuki-Miyaura Coupling Conditions and Expected Outcomes
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Est. Debromination (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 85-95 | < 5 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₂CO₃ | 1,4-Dioxane | 80 | 80-90 | < 5 |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 70-85 | 5-15 |
Table 2: Sonogashira Coupling Conditions and Expected Outcomes
| Catalyst System (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Est. Debromination (%) |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF/DMF | 25-60 | 85-95 | < 5 |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 25 | 80-90 | < 5 |
| Pd(P(t-Bu)₃)₂ (2) | None | K₂CO₃ | Toluene | 100 | 75-85 | 5-10 |
Table 3: Buchwald-Hartwig Amination Conditions and Expected Outcomes
| Catalyst System (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Est. Debromination (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 80-90 | < 10 |
| Pd(OAc)₂ (2) | BINAP (3) | K₂CO₃ | 1,4-Dioxane | 100 | 75-85 | < 10 |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 80 | 85-95 | 5-15 |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the C-6 Position
This protocol is designed to minimize debromination by using a mild base and an electron-rich, bulky ligand.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed Toluene
-
Degassed water
-
Schlenk flask or reaction vial with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, prepare a solution of Pd(OAc)₂ and SPhos in a small amount of toluene and add it to the Schlenk flask.
-
Add the degassed toluene and water (typically a 10:1 ratio) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material. The reaction is typically complete in 4-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for selective Suzuki coupling.
Protocol 2: Selective Sonogashira Coupling at the C-6 Position
This protocol uses standard copper-catalyzed conditions at room temperature to ensure high selectivity.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (anhydrous and degassed)
-
Tetrahydrofuran (THF) (anhydrous and degassed)
-
Schlenk flask with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Buchwald-Hartwig Amination at the C-6 Position
This protocol employs a milder base to suppress the debromination side reaction.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, degassed Toluene
-
Schlenk tube with stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a Schlenk tube.
-
Add the amine to the tube.
-
Add the degassed toluene.
-
Seal the tube and heat the mixture with stirring to 100 °C.
-
After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Optimizing Catalyst Loading for Sonogashira Coupling of 2-Bromo-6-iodopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Sonogashira coupling of 2-Bromo-6-iodopyridine. Our aim is to facilitate the optimization of catalyst loading to achieve high yields and selectivity for the desired mono-alkynylated product.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the Sonogashira coupling of this compound?
A1: The Sonogashira coupling reaction is highly selective for the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond.[1] The established reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > OTf > Br > Cl.[1] Consequently, the coupling will preferentially occur at the 6-position (iodine) of the pyridine ring, yielding the 2-Bromo-6-alkynylpyridine as the major product.
Q2: What are the typical starting catalyst loadings for palladium and copper in this reaction?
A2: For the Sonogashira coupling of this compound, typical palladium catalyst loadings range from 1 to 5 mol%.[1] The copper(I) co-catalyst, usually CuI, is often used in slightly higher amounts, typically between 2 and 10 mol%.[1] For initial experiments, a loading of 2-3 mol% of a palladium catalyst like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ and 4-5 mol% of CuI is a reasonable starting point.
Q3: When should I consider a copper-free Sonogashira coupling?
A3: Copper-free conditions should be considered when significant formation of the alkyne homocoupling (Glaser) product is observed.[1] While the copper co-catalyst generally increases the reaction rate, it can also promote this undesirable side reaction.[1] Copper-free protocols often require specific, bulky, and electron-rich phosphine ligands to facilitate the catalytic cycle.[2]
Q4: My reaction mixture turned black. What does this indicate and how can I prevent it?
A4: The formation of a black precipitate, commonly known as "palladium black," signifies the decomposition and agglomeration of the palladium(0) catalyst.[1] This deactivates the catalyst and leads to low or no conversion. Common causes include the presence of oxygen, impurities in the reagents or solvents, or excessively high reaction temperatures. To prevent this, ensure all reagents and solvents are of high purity and thoroughly degassed, and maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[1]
Q5: Is it possible to achieve di-alkynylation at both the bromo and iodo positions?
A5: Yes, di-alkynylation can occur, especially under harsh reaction conditions such as elevated temperatures, prolonged reaction times, and a large excess of the terminal alkyne. To favor mono-alkynylation, it is crucial to use a controlled stoichiometry of the alkyne (typically 1.1-1.2 equivalents) and maintain a lower reaction temperature.[1] Close monitoring of the reaction progress by TLC or LC-MS is recommended to stop the reaction once the desired mono-alkynylated product is predominantly formed.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Symptoms:
-
Significant amount of unreacted this compound remaining after the reaction.
-
Low yield of the desired 2-Bromo-6-alkynylpyridine.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored and handled under an inert atmosphere to prevent oxidation.[1] If catalyst decomposition is suspected (formation of palladium black), use a fresh batch of catalyst. |
| Poor Reagent Quality | Use high-purity, anhydrous, and degassed solvents and bases. Impurities can poison the catalyst. Ensure the terminal alkyne is pure and the copper(I) iodide is from a fresh source.[1] |
| Insufficient Degassing | Oxygen can lead to catalyst decomposition and promote unwanted side reactions. Thoroughly degas all solvents and the reaction headspace with an inert gas (argon or nitrogen) before adding the catalyst.[1] |
| Suboptimal Temperature | While the C-I bond is highly reactive, some reactions may require gentle heating to proceed to completion. Conversely, excessively high temperatures can cause catalyst decomposition.[1] An optimal temperature is typically between room temperature and 60 °C for the initial coupling at the iodo position.[1] |
| Inappropriate Base | An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure the base is anhydrous and used in sufficient excess (typically 2-3 equivalents or as the solvent). |
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product
Symptoms:
-
The major byproduct is the dimer of the terminal alkyne.
-
Reduced yield of the desired cross-coupled product.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen is a key promoter of Glaser coupling.[1] Maintain strictly anaerobic conditions by rigorously degassing all reagents and ensuring a positive pressure of an inert gas throughout the reaction. |
| High Copper Loading | High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Reduce the amount of CuI to the minimum effective loading (e.g., 1-2 mol%).[1] |
| High Alkyne Concentration | Adding the alkyne slowly to the reaction mixture can help maintain a low concentration of the reactive copper acetylide intermediate, thus disfavoring the homocoupling pathway.[1] |
| Copper-Catalyzed Pathway | If homocoupling persists, switch to a copper-free Sonogashira protocol. These conditions often employ specialized ligands like XPhos or P(t-Bu)₃ to facilitate the reaction in the absence of a copper co-catalyst.[1][2] |
Data Presentation
Table 1: Effect of Palladium Catalyst Loading on Mono-alkynylation of a Dihalopyridine
| Entry | Palladium Catalyst | Catalyst Loading (mol%) | Copper(I) Iodide (mol%) | Yield of Mono-alkynylated Product (%) |
| 1 | Pd(PPh₃)₄ | 5 | 10 | ~85 |
| 2 | Pd(PPh₃)₄ | 2.5 | 5 | ~80 |
| 3 | Pd(PPh₃)₄ | 1 | 2 | ~70 |
| 4 | PdCl₂(PPh₃)₂ | 5 | 10 | ~82 |
| 5 | PdCl₂(PPh₃)₂ | 2.5 | 5 | ~78 |
Note: Yields are representative and can vary based on the specific alkyne, solvent, and base used. Data is based on typical outcomes for dihalopyridine substrates.
Table 2: Influence of Copper(I) Iodide Loading on Side Product Formation
| Entry | Pd(PPh₃)₄ (mol%) | CuI Loading (mol%) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| 1 | 3 | 10 | ~75 | ~15 |
| 2 | 3 | 5 | ~80 | ~8 |
| 3 | 3 | 2 | ~78 | <5 |
| 4 | 3 | 0 (Copper-Free) | ~65* | Not Detected |
*Yield in copper-free conditions can often be improved with the use of specialized ligands.
Experimental Protocols
Protocol 1: Copper-Catalyzed Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₄ (2.5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed THF and Et₃N via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Acetonitrile (ACN), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous and degassed acetonitrile via syringe.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction mixture to 60 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion in Sonogashira coupling.
Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.
References
Technical Support Center: Troubleshooting Low Conversion Rates in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize reaction outcomes, specifically focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is resulting in low or no conversion. What are the fundamental checks I should perform first?
Low conversion in a Buchwald-Hartwig amination can be attributed to several factors, as the reaction is known to be sensitive to specific conditions.[1] Here are the initial areas to investigate:
-
Inert Atmosphere: The active Pd(0) catalytic species is highly sensitive to oxygen. It is crucial to ensure the reaction vessel has been properly degassed and is maintained under an inert atmosphere (e.g., Argon or Nitrogen) throughout the entire setup and reaction duration.[1]
-
Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical for success. Trace amounts of water or other impurities can deactivate the catalyst and hinder the reaction.[2] Solvents should be anhydrous and degassed before use.
-
Catalyst Integrity: Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[2] Using a fresh batch of catalyst and ligand or storing them under inert conditions is recommended. Consider running a control reaction with a known successful substrate combination to verify the activity of your catalyst.[2]
Q2: How do I select the appropriate palladium source and ligand for my specific substrates?
The choice of the palladium source and, more critically, the ligand is paramount for a successful Buchwald-Hartwig amination and is often substrate-dependent.[3]
-
Palladium Source: While common sources like Pd₂(dba)₃ and Pd(OAc)₂ are widely used, their effectiveness is highly dependent on the ligand.[4][5] For challenging substrates, using a pre-catalyst can lead to a cleaner and more efficient generation of the active catalytic species.[4][5]
-
Ligand Selection: The ligand stabilizes the palladium center and modulates its reactivity.[3] For sterically hindered or electron-rich substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphine ligands) are generally more effective.[1][3] The choice of ligand can significantly impact the reaction's success, making ligand screening a valuable optimization step.[3][6]
Q3: The choice of base seems critical. How do I select the right base and what are the potential pitfalls?
The base plays a crucial role in the catalytic cycle, and its selection depends on the solvent and the functional group tolerance of the substrates.[7][8]
-
Strong Bases (e.g., NaOtBu, LHMDS): These are frequently used and often result in higher reaction rates.[1][5] However, they are incompatible with base-sensitive functional groups.[5][9]
-
Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher temperatures or longer reaction times.[1][5] Cs₂CO₃ is often a good choice due to its solubility in common organic solvents.[5]
-
Inorganic Base Particle Size: For heterogeneous reactions involving inorganic bases, the particle size and surface area can significantly impact the reaction rate, especially if deprotonation is the rate-limiting step.[5][10] Grinding the base before use or adding Celite can prevent clumping and improve consistency.[5]
Q4: My starting materials are not fully soluble in the reaction solvent. Could this be the cause of low conversion?
Yes, poor solubility of reactants is a common and often underestimated reason for failed or low-yielding reactions.[1][5]
-
Solvent's Role: The primary function of the solvent is to dissolve all reaction components, including the aryl halide, amine, base, and catalyst complex.[1]
-
Common Solvents: Aromatic hydrocarbons like toluene and ethereal solvents such as dioxane and THF are commonly used.[1][5] The choice of solvent can also influence the catalytic cycle; for example, using toluene can help mitigate the inhibitory effect of sodium iodide byproduct when using aryl iodides by keeping it insoluble.[11]
-
Solvent Screening: If solubility is an issue, screening a range of solvents or using a co-solvent system is recommended.[5]
Q5: I am using an aryl chloride, and the reaction is very sluggish. What can I do to improve the conversion?
Aryl chlorides are known to be less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[1][12][13]
-
Ligand Choice: For aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate the challenging oxidative addition step.[12]
-
Reaction Conditions: Higher temperatures and longer reaction times may be required.[12]
-
Alternative Halides: If feasible, switching to an aryl bromide or iodide will generally lead to a more facile reaction.[13]
Quantitative Data Summary
Optimizing a Buchwald-Hartwig amination often involves fine-tuning multiple parameters. The following tables provide a summary of common starting points and the observed effects of varying these parameters.
Table 1: Ligand and Palladium Source Impact on Yield
| Ligand | Palladium Precursor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94 |
| RuPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | 12 | 60-88* |
| Yield range reported for the coupling of aryl bromides with various amines.[3] |
Table 2: Comparison of Common Bases
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | 19 | Permits highest reaction rates and lowest catalyst loadings.[9] | Incompatible with many electrophilic functional groups.[9] |
| LHMDS | 26 | Allows for the use of substrates with protic functional groups and is useful for low-temperature aminations.[9] | The solid base is air-sensitive.[9] |
| Cs₂CO₃ | 10 | Good solubility in common solvents and broader functional group tolerance.[5] | May require higher temperatures or longer reaction times. |
| K₃PO₄ | 12.3 | Broader functional group tolerance.[5] | Can lead to slower reaction rates compared to strong bases. |
Table 3: Common Solvents and Their Properties
| Solvent | Type | Key Considerations |
| Toluene | Aromatic hydrocarbon | Good for general use; can precipitate iodide salts, mitigating catalyst inhibition.[5][11] |
| Dioxane | Ethereal | Aprotic polar solvent, often effective but has health and safety concerns.[5][14] |
| THF | Ethereal | Aprotic polar solvent, good for solubilizing a range of substrates.[5] |
| t-BuOH | Alcohol | Can be used, but protic nature may influence the reaction.[5] |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol serves as a general starting point and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk flask or reaction vial, add the aryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%; XPhos, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.[1]
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[1][5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
High-Throughput Ligand Screening Protocol
Reproducibility is key in scientific research, and the following provides a general protocol for high-throughput ligand screening to efficiently identify the optimal ligand for a specific transformation.[3]
-
Plate Preparation: In an inert atmosphere glovebox, dispense the palladium precursor, each ligand to be tested, and the base into the designated wells of a 96-well plate.[3]
-
Reagent Addition: Dispense a stock solution of the aryl halide to each well, followed by a stock solution of the amine.[3]
-
Solvent Addition: Add the anhydrous and degassed solvent to each well to achieve the desired reaction concentration.[3]
-
Sealing and Reaction: Securely seal the 96-well plate with a septum mat and transfer it to a heater/shaker. Heat the plate to the desired temperature with vigorous shaking for a predetermined time (e.g., 12-24 hours).[3]
-
Analysis: After the reaction is complete, the plate can be analyzed using high-throughput techniques such as LC-MS to determine the conversion in each well.
Visualizing the Process
Buchwald-Hartwig Catalytic Cycle
Caption: A simplified representation of the key steps in the Buchwald-Hartwig amination catalytic cycle.
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for systematically troubleshooting low conversion in Buchwald-Hartwig amination reactions.
Key Reaction Components and their Relationships
Caption: The interplay of key components in the Buchwald-Hartwig amination leading to product formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. jk-sci.com [jk-sci.com]
- 13. reddit.com [reddit.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Managing Reaction Temperature for Selective Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information is designed to address specific issues encountered during experiments where reaction temperature is a critical parameter for achieving selective functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind using temperature to control reaction selectivity?
The control of reaction selectivity through temperature is primarily governed by the principles of kinetic versus thermodynamic control.[1][2] In a reaction with multiple possible products, the product distribution can be influenced by temperature.
-
Kinetic Control: At lower temperatures, reactions are typically under kinetic control, favoring the formation of the product that is formed the fastest (i.e., the one with the lowest activation energy).[3][4] This product is known as the kinetic product. These conditions are often irreversible.[3][5]
-
Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome activation barriers, allowing for reversible reactions and the eventual formation of the most stable product.[3][4] This is the thermodynamic product, which has the lowest overall Gibbs free energy.[1]
Q2: My reaction is producing a mixture of isomers. How can I improve the selectivity for the desired product?
A mixture of isomers often indicates that the reaction is proceeding under conditions that allow for the formation of both the kinetic and thermodynamic products. To enhance selectivity, you should adjust the reaction temperature.
-
To favor the kinetic product: Lower the reaction temperature. This will slow down the reaction rates and preferentially allow the pathway with the lower activation energy to dominate.
-
To favor the thermodynamic product: Increase the reaction temperature. This will provide enough energy for the system to reach equilibrium, favoring the most stable isomer.[6]
Q3: I am observing significant byproduct formation. Could this be related to the reaction temperature?
Yes, improper reaction temperature is a common cause of byproduct formation.[7] Side reactions often have different activation energies than the desired reaction. If the activation energy for a side reaction is higher, increasing the temperature will accelerate the formation of the byproduct more than the desired product, leading to decreased selectivity.[7] Conversely, if a side reaction has a lower activation energy, running the reaction at too high a temperature might be the issue.
Q4: What are the common signs that incorrect reaction temperature is affecting my experiment?
Several indicators may suggest that your reaction temperature is not optimized:
-
Lower than expected yield of the desired product.[7]
-
Presence of unexpected peaks in analytical data (e.g., HPLC, GC-MS, NMR).[7]
-
Inconsistent results between batches.[7]
-
The reaction stalling or proceeding too rapidly .[7]
-
Formation of colored impurities .[7]
Troubleshooting Guides
Issue: Low Selectivity Between Kinetic and Thermodynamic Products
Symptoms: Your reaction yields a mixture of the desired product and one or more isomers. Analytical data shows significant quantities of both the kinetic and thermodynamic products.
Possible Cause: The reaction temperature is in a range that allows for competition between the kinetic and thermodynamic pathways.
Troubleshooting Steps:
-
Identify the Kinetic and Thermodynamic Products: Review the literature or perform computational analysis to determine which of your products is the kinetic and which is the thermodynamic isomer. The thermodynamic product is generally the more stable compound.[4]
-
Adjust Temperature Systematically:
-
To favor the kinetic product , decrease the temperature in increments (e.g., 10-20 °C) from your current reaction conditions.
-
To favor the thermodynamic product , increase the temperature in increments.[6]
-
-
Monitor Reaction Progress: At each new temperature, closely monitor the reaction using an appropriate analytical technique (e.g., TLC, GC, HPLC) to observe the product ratio over time.[8]
Issue: Inconsistent Reaction Temperature
Symptoms: You observe variability in reaction outcomes between identical experiments, or the temperature reading fluctuates significantly during a single experiment.
Possible Cause: Inadequate temperature control setup, improper immersion of the temperature probe, or exothermic/endothermic nature of the reaction is not being properly managed.
Troubleshooting Steps:
-
Ensure Proper Immersion of the Temperature Probe: The thermocouple or thermometer should be immersed in the reaction mixture to a sufficient depth to provide an accurate reading of the internal temperature. A general guideline is to immerse the probe at least ten times its diameter.[9]
-
Improve Thermal Contact: For reactions in a flask, ensure good thermal contact between the flask and the heating or cooling bath. A stirred fluid bath provides more uniform temperature distribution than a heating mantle alone.[10]
-
Use a Dewar for Low-Temperature Reactions: For reactions below ambient temperature, use an insulated Dewar flask to maintain a stable low temperature and minimize heat exchange with the surroundings.[3]
-
Account for Exothermic or Endothermic Processes: For highly exothermic reactions, consider slower addition of reagents or more efficient cooling to dissipate the heat generated. For endothermic reactions, ensure your heating system can compensate for the heat absorbed by the reaction.
Quantitative Data on Temperature-Dependent Selectivity
The following tables provide examples of reactions where temperature is a key determinant of product distribution.
Table 1: Sulfonation of Naphthalene [4][6][11]
| Temperature | Major Product | Product Type |
| 80 °C | Naphthalene-1-sulfonic acid | Kinetic |
| 160 °C | Naphthalene-2-sulfonic acid | Thermodynamic |
Table 2: Addition of HBr to 1,3-Butadiene [12][13]
| Temperature | 1,2-Adduct (Kinetic) | 1,4-Adduct (Thermodynamic) |
| -78 °C | ~75% | ~25% |
| 40-60 °C | Minor Product | Major Product |
Table 3: Diels-Alder Reaction of Cyclopentadiene with Furan [14]
| Temperature | Endo Product (Kinetic) | Exo Product (Thermodynamic) |
| 25 °C | Major Product | Minor Product |
| 81 °C (prolonged) | Minor Product | Major Product |
Experimental Protocols
Protocol: Setting Up a Low-Temperature Reaction Using a Dry Ice/Acetone Bath
Objective: To maintain a stable reaction temperature of approximately -78 °C.
Materials:
-
Dewar flask
-
Dry ice (solid CO₂)
-
Acetone
-
Low-temperature thermometer or thermocouple
-
Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles
Procedure:
-
Don appropriate PPE , including cryogenic gloves and safety goggles.[3]
-
Place the reaction flask in an empty Dewar. Ensure the flask is securely clamped.
-
Slowly add small pieces of dry ice to the Dewar, surrounding the reaction flask.
-
Carefully and slowly add acetone to the dry ice.[3] The mixture will bubble vigorously as CO₂ gas is released. Continue adding acetone until a slurry is formed.[3]
-
Stir the slurry gently with a glass rod or other suitable stirrer to ensure a uniform temperature.
-
Place a low-temperature thermometer or thermocouple into the bath (not the reaction flask) to monitor the bath's temperature, which should be approximately -78 °C.[3][7]
-
Periodically add more dry ice to the bath to maintain the low temperature throughout the course of the reaction.
Protocol: Monitoring Internal Reaction Temperature with a Thermocouple
Objective: To accurately measure the internal temperature of a reaction mixture.
Materials:
-
Thermocouple with a chemically resistant sheath (e.g., PFA-coated)
-
Digital thermometer or data logger compatible with the thermocouple
-
Septum or adapter to introduce the thermocouple into the reaction vessel
Procedure:
-
Select an appropriate thermocouple type for the expected temperature range of your reaction.[10]
-
Calibrate the thermocouple against a known temperature standard if high accuracy is required.[10]
-
Insert the thermocouple into the reaction vessel through a septum or a dedicated port.
-
Position the thermocouple tip so that it is fully immersed in the reaction mixture, away from the walls of the flask and any stirring vortex.[10] For stirred reactions, ensure the tip is not in a position to be struck by the stir bar.
-
Ensure a proper seal at the point of entry to maintain an inert atmosphere if required.
-
Connect the thermocouple to the digital reader or data logger. [10]
-
Record the temperature at regular intervals or use a data logger for continuous monitoring.[10] This data is crucial for understanding reaction kinetics and ensuring reproducibility.[10]
References
- 1. fiveable.me [fiveable.me]
- 2. fiveable.me [fiveable.me]
- 3. chamberlandresearch.com [chamberlandresearch.com]
- 4. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. radleys.com [radleys.com]
- 8. quora.com [quora.com]
- 9. Rules of Good Thermocouple Practice for Accurate Temperature Measurement | Watlow [watlow.com:443]
- 10. thecalculatedchemist.com [thecalculatedchemist.com]
- 11. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Bromo-6-iodopyridine Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Bromo-6-iodopyridine and its derivatives.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a direct question-and-answer format.
Issue 1: Multiple Spots on Thin Layer Chromatography (TLC) Analysis
-
Question: My TLC plate shows multiple spots after the reaction. What are these impurities and how can I get rid of them?
-
Answer: The presence of multiple spots on a TLC plate is common and can be attributed to several factors. The most prevalent impurities include unreacted starting materials, isomeric byproducts, and over-halogenated species.[1]
-
Unreacted Starting Material (e.g., 2-Bromopyridine): If the reaction has not gone to completion, you will see the starting material on your TLC. This can often be separated from the desired product using column chromatography.[1] Consider optimizing reaction conditions like time or temperature to ensure full conversion.
-
Isomeric Byproducts: Depending on the synthetic route, isomers such as 2-bromo-4-iodopyridine may form. These can be particularly challenging to separate due to similar polarities.[1] High-efficiency silica gel and a slow, shallow gradient during column chromatography are recommended for better separation.[1]
-
Di-substituted Byproducts: Over-iodination can lead to the formation of di-iodinated pyridines. Careful control over the stoichiometry of the iodinating agent during the synthesis is crucial to minimize this side reaction.[1] These byproducts can typically be separated by column chromatography.[1]
-
Issue 2: Difficulty with Column Chromatography
-
Question: My compound is streaking or "tailing" on the silica gel column, and the separation from impurities is poor. What's causing this?
-
Answer: Tailing is a frequent issue when purifying pyridine-containing compounds on standard silica gel.[2] The basic nitrogen atom of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation.[2][3]
-
Solution 1: Deactivate the Silica Gel. Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine.[1][4] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, consider using a different stationary phase like neutral or basic alumina, which is better suited for basic compounds.[1][2]
-
Solution 3: Optimize the Solvent System. For closely eluting spots, experiment with different solvent systems. A good starting point is a gradient of ethyl acetate in hexanes.[1] For very non-polar compounds, a system like dichloromethane in hexanes might provide better resolution.[1] Using a longer column can also enhance separation.[1]
-
-
Question: I have very low recovery of my product after column chromatography. Where did my compound go?
-
Answer: Low recovery can result from irreversible adsorption to the stationary phase or decomposition on the column.[2]
-
Irreversible Binding: The strong interaction between the basic pyridine and acidic silica can sometimes lead to your product getting permanently stuck on the column.[2] Using a deactivated silica gel or an alternative stationary phase as mentioned above is the best solution.
-
Decomposition: Some halogenated pyridines can be sensitive to the acidic nature of silica gel and may decompose during purification.[1] Deactivating the silica with a base like triethylamine can prevent this.[1]
-
Issue 3: Problems with Recrystallization
-
Question: I can't find a suitable solvent to recrystallize my this compound derivative. What should I do?
-
Answer: The key to successful recrystallization is finding a solvent (or solvent pair) where your compound is highly soluble at high temperatures but poorly soluble at room or cold temperatures.[1]
-
Solvent Screening: Start by testing small amounts of your crude product in various solvents. Good starting points for halogenated pyridines are hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate.[1]
-
Solvent Pairs: If a single solvent doesn't work, try a binary solvent system. Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble) while hot, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy (turbid). Allow this to cool slowly.
-
-
Question: My product crashes out of the solution as an oil or an amorphous solid instead of forming crystals. How can I fix this?
-
Answer: Oiling out or rapid precipitation often occurs when the solution is supersaturated or cooled too quickly.[4]
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before moving it to an ice bath. This encourages the formation of a crystal lattice.[4]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the solution's meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to induce crystallization.[4]
-
Purity: The presence of impurities can inhibit crystallization. If problems persist, the material may need to be further purified by chromatography before attempting recrystallization.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a synthesis of this compound derivatives? A1: The most common impurities typically arise from the starting materials and potential side reactions. These include unreacted 2-bromopyridine, isomeric byproducts (e.g., where the iodine is at a different position), and di-iodinated pyridines from over-iodination.[1]
Q2: Is it better to purify by column chromatography or recrystallization? A2: The choice depends on the purity of your crude material. If the product is already relatively pure (>90%), recrystallization can be a very effective and scalable method.[1] If the crude material contains multiple impurities or impurities with very similar properties to the product, column chromatography is generally the more suitable technique for achieving high purity.[4]
Q3: My purified this compound derivative seems to decompose over time. How can I improve its stability? A3: Halogenated heterocycles can be sensitive to light and acid. Store the purified compound in a well-sealed container, protected from light (e.g., in an amber vial), and in a cool, dry place. Storing under an inert atmosphere (nitrogen or argon) can also enhance stability.
Q4: Can I use reverse-phase chromatography for these compounds? A4: Yes, for derivatives that are sufficiently non-polar, reverse-phase chromatography (e.g., on a C18 column) can be an excellent alternative to normal-phase silica gel. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve the peak shape by protonating the basic pyridine nitrogen.[2]
Data Presentation
Table 1: Example TLC Data for a Dihalogenated Pyridine Purification
| Compound | Solvent System | Typical Rf Value |
| 2-Bromopyridine (Starting Material) | 10% Ethyl Acetate in Hexanes | ~ 0.55 |
| This compound (Product) | 10% Ethyl Acetate in Hexanes | ~ 0.45 |
| Di-iodinated Byproduct | 10% Ethyl Acetate in Hexanes | ~ 0.40 |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and laboratory conditions.[1]
Table 2: Comparison of Purification Techniques
| Parameter | Flash Column Chromatography | Recrystallization |
| Principle | Separation based on differential adsorption to a stationary phase. | Separation based on differences in solubility at varying temperatures. |
| Best For | Complex mixtures with multiple components; separation of isomers. | Removing small amounts of impurities from a mostly pure compound. |
| Throughput | Lower; can be time-consuming. | Higher; can be scaled up more easily. |
| Solvent Usage | High | Moderate |
| Common Issues | Peak tailing, co-elution, decomposition on silica.[1][3] | Oiling out, poor crystal formation, co-crystallization of impurities.[4] |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add dry silica gel to your chosen starting eluent (e.g., 5% Ethyl Acetate in Hexanes). Add 0.5-1% triethylamine (v/v) to the slurry and stir well.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is preferable to adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Elution: Carefully add the sample to the top of the column. Begin elution with the starting solvent system, gradually increasing the polarity (e.g., from 5% to 20% Ethyl Acetate in Hexanes) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify and combine the fractions containing the pure product.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified compound.
Protocol 2: Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude material and a few drops of a test solvent. Heat the mixture to boiling. If the solid dissolves completely, it is a potential "good" solvent. Allow it to cool to room temperature and then in an ice bath. If crystals form, you have found a suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.[1]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[1]
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting guide for common column chromatography issues.
References
Technical Support Center: Identifying Impurities in 2-Bromo-6-iodopyridine Reaction Mixtures by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in reaction mixtures of 2-Bromo-6-iodopyridine using Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound reaction mixtures by NMR.
Issue 1: Unexpected signals in the aromatic region of the ¹H NMR spectrum.
Question: My ¹H NMR spectrum of a crude this compound reaction mixture shows more than the expected three signals in the aromatic region. How can I identify the impurities?
Answer: The presence of additional aromatic signals indicates the presence of structurally related pyridine impurities. Common culprits include unreacted starting materials, over-halogenated byproducts, or isomeric impurities. A systematic approach to identification involves comparing the observed chemical shifts and coupling patterns with known data for potential impurities.
Troubleshooting Workflow:
Caption: Workflow for identifying aromatic impurities in this compound reactions.
Issue 2: My reaction seems complete by TLC, but the NMR shows multiple components.
Question: Thin-layer chromatography (TLC) of my reaction mixture shows a single spot, but the ¹H NMR spectrum is complex, suggesting the presence of multiple compounds. What could be the reason?
Answer: This discrepancy can arise if the impurities have similar polarities to the desired product, causing them to co-elute on the TLC plate. NMR is a more sensitive technique for identifying and quantifying such impurities. Potential co-eluting species include starting materials and di-halogenated byproducts.
Logical Relationship Diagram:
Caption: Logic diagram explaining the discrepancy between TLC and NMR results.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A1: The expected NMR data for this compound in CDCl₃ are summarized in the table below. The pyridine ring protons will appear as a triplet and a doublet of doublets.
Q2: What are the most common impurities to look for in the synthesis of this compound from 2,6-dibromopyridine?
A2: The most common impurities include:
-
Unreacted 2,6-Dibromopyridine: The starting material.
-
2,6-Diiodopyridine: Formed if the reaction proceeds too far or if there is an excess of the iodinating agent.
-
Starting Material Isomers: If the starting material contains isomers, they may carry through the reaction.
Q3: How can I distinguish between this compound and its potential impurities by ¹H NMR?
A3: The symmetry and electronic environment of the pyridine ring protons result in distinct chemical shifts and coupling patterns for the target compound and its likely impurities. The table below provides a comparison of their ¹H NMR data in CDCl₃.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound and Potential Impurities in CDCl₃
| Compound | Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| This compound | H-3/H-5 | ~7.5 - 7.6 | dd | ~7.8, 1.0 | ~132.0 |
| H-4 | ~7.2 - 7.3 | t | ~7.8 | ~140.0 | |
| C-2 | - | - | - | ~145.0 | |
| C-6 | - | - | - | ~110.0 | |
| 2,6-Dibromopyridine | H-3/H-5 | ~7.4 - 7.5 | d | ~7.8 | ~128.0 |
| H-4 | ~7.2 - 7.3 | t | ~7.8 | ~140.0 | |
| C-2/C-6 | - | - | - | ~142.0 | |
| 2,6-Diiodopyridine | H-3/H-5 | ~7.7 - 7.8 | d | ~7.8 | ~138.0 |
| H-4 | ~7.0 - 7.1 | t | ~7.8 | ~145.0 | |
| C-2/C-6 | - | - | - | ~115.0 | |
| 2-Bromopyridine | H-3 | ~7.2 - 7.3 | ddd | ~7.5, 4.8, 2.1 | ~124.0 |
| H-4 | ~7.6 - 7.7 | td | ~7.7, 1.8 | ~139.0 | |
| H-5 | ~7.1 - 7.2 | ddd | ~7.5, 4.8, 1.0 | ~128.0 | |
| H-6 | ~8.4 - 8.5 | ddd | ~4.8, 1.8, 1.0 | ~150.0 | |
| C-2 | - | - | - | ~142.0 |
Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2,6-Dibromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
Iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2,6-dibromopyridine (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.1 eq.) in anhydrous THF.
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with Et₂O.
-
Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Protocol 2: NMR Sample Preparation
A well-prepared NMR sample is crucial for obtaining high-quality spectra.
Materials:
-
Crude reaction mixture or purified compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, 0.6-0.7 mL)
-
NMR tube (5 mm)
-
Pipette and filter (e.g., a small plug of cotton in a Pasteur pipette)
Procedure:
-
Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a pipette with a cotton plug directly into the NMR tube.
-
The final volume in the NMR tube should be sufficient to cover the detection region of the NMR probe (typically a height of 4-5 cm).
-
Cap the NMR tube and gently invert it a few times to ensure a homogeneous solution.
-
Wipe the outside of the NMR tube clean before inserting it into the spectrometer.
Disclaimer: The chemical shift values provided are for guidance and may vary based on experimental conditions. Always consult multiple sources and consider using 2D NMR techniques for unambiguous structure elucidation. The provided synthesis protocol is a general example and should be adapted and optimized for specific laboratory conditions. Always follow appropriate safety procedures when handling chemicals.
Best practices for storing and handling 2-Bromo-6-iodopyridine to avoid degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling 2-Bromo-6-iodopyridine to avoid degradation, along with troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound to ensure its stability?
A1: To maintain the stability of this compound, it should be stored at 2-8°C in a cool, dry place.[1] It is crucial to keep the container tightly closed and protected from light and moisture.[1] This compound is sensitive to both light and air, and exposure can lead to degradation.[2] For long-term storage, storing under an inert atmosphere such as argon or nitrogen is recommended to prevent oxidation.[2]
Q2: What are the primary signs of degradation of this compound?
A2: Degradation of this compound can be indicated by a change in its appearance. The compound is typically a white to off-white or orange to green crystalline powder.[3] Discoloration, such as darkening, may suggest the formation of degradation products.[2] Additionally, the presence of impurities in analytical tests like NMR or chromatography that were not present in the fresh material is a clear sign of degradation.
Q3: What are the main degradation pathways for this compound?
Troubleshooting Guides
Issue 1: Unexpected side products in a reaction involving this compound.
This is a common issue, often related to the reactivity of the two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[4][5]
Troubleshooting Steps:
Caption: Troubleshooting workflow for unexpected side products.
Issue 2: Low yield in a cross-coupling reaction.
Low yields can be attributed to several factors, including incomplete reaction, degradation of the starting material, or loss of product during workup.
Troubleshooting Steps:
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₅H₃BrIN | [6] |
| Molecular Weight | 283.89 g/mol | [6] |
| Appearance | White to orange to green powder to crystal | [3] |
| Melting Point | 140 - 144 °C | [3] |
| Recommended Storage | 2-8 °C, protected from light and moisture | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF; slightly soluble in ethanol. | [1] |
Experimental Protocols
Protocol for Assessing Photostability
This protocol allows for the evaluation of the stability of this compound upon exposure to light.
Objective: To determine the susceptibility of this compound to photodegradation.
Materials:
-
This compound
-
Suitable solvent (e.g., acetonitrile or methanol)
-
Amber and clear glass vials
-
Light source (e.g., UV lamp or controlled light chamber)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Solution Preparation: Prepare a solution of this compound of a known concentration in the chosen solvent.
-
Sample Preparation: Aliquot the solution into both amber (dark control) and clear glass vials.
-
Exposure: Place the clear vials under the light source for a defined period. Keep the amber vials in the dark at the same temperature.
-
Analysis: At predetermined time intervals, withdraw samples from both the exposed and dark control vials and analyze them by HPLC.
-
Evaluation: Compare the chromatograms of the exposed samples to the dark controls. Assess for any significant decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.[2]
Protocol for Assessing Hydrolytic Stability
This protocol evaluates the stability of the compound in aqueous solutions at different pH values.
Objective: To determine the susceptibility of this compound to hydrolysis under acidic, neutral, and basic conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Purified water
-
Co-solvent if necessary (e.g., acetonitrile or methanol)
-
Temperature-controlled bath
-
Validated stability-indicating HPLC method
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable co-solvent.
-
Reaction Setup: In separate vials, add an aliquot of the stock solution to pre-heated acidic (HCl), neutral (water), and basic (NaOH) media.
-
Incubation: Incubate the vials in a temperature-controlled bath (e.g., 60 °C) for a defined period.
-
Sampling and Quenching: At various time points, withdraw samples, neutralize them if necessary, and dilute them to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining amount of this compound and any degradation products formed.[2]
References
- 1. 2-Bromo Iodopyridine Available at Best Price, High Purity >98%, Reliable Supplier [symaxlaboratories.net]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H3BrIN | CID 11312130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving 2-Bromo-6-iodopyridine
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 2-Bromo-6-iodopyridine from the laboratory to the pilot plant. It addresses common challenges through troubleshooting guides and frequently asked questions, with a focus on practical solutions and robust experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up reactions with this compound?
A1: Scaling up reactions with this compound presents several key challenges that are often not apparent at the lab scale. These include:
-
Heat Transfer and Exothermic Reactions: Many cross-coupling reactions are exothermic. What is easily managed in a small flask can become a significant safety hazard in a large reactor, potentially leading to runaway reactions if the cooling capacity is insufficient.[1]
-
Mixing Efficiency: Achieving uniform mixing in large reactors is more difficult.[1] Poor mixing can lead to localized "hot spots," concentration gradients, and inconsistent reaction progress, which can result in lower yields and increased impurity formation.[2][3]
-
Mass Transfer Limitations: In heterogeneous reactions, the rate of reaction can become limited by the rate at which reactants are transferred between phases. This can be a significant factor in larger vessels where the surface area-to-volume ratio is lower.
-
Impurity Profile Changes: Longer reaction times, temperature variations, and different mixing efficiencies at a larger scale can lead to the formation of new or increased levels of impurities.[4]
-
Catalyst Deactivation: The pyridine nitrogen can coordinate with the palladium catalyst, leading to catalyst "poisoning" or deactivation. This issue can be exacerbated at a larger scale due to longer reaction times and potential for localized high concentrations.[2]
-
Solvent and Reagent Handling: The logistics and safety protocols for handling large volumes of solvents and reagents, some of which may be hazardous, are more complex at the pilot scale.[4]
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Purification: Methods like column chromatography that are feasible in the lab are often impractical and costly for large quantities. Developing robust crystallization or distillation methods is crucial for pilot-scale purification.[1]
Q2: Which halogen on this compound is more reactive in cross-coupling reactions?
A2: The Carbon-Iodine (C-I) bond is significantly more reactive than the Carbon-Bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5][6] This is due to the lower bond dissociation energy of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle.[6] This differential reactivity allows for selective functionalization at the 6-position (where iodine is located) while leaving the 2-bromo position available for subsequent transformations.
Q3: How does the choice of ligand impact the scale-up of cross-coupling reactions with this compound?
A3: The choice of ligand is critical for a successful scale-up. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often effective for coupling with heteroaryl halides like this compound.[3] These ligands promote the formation of the active monoligated palladium(0) species and can help overcome catalyst inhibition by the pyridine nitrogen.[3] When scaling up, a robust ligand that is stable at higher temperatures and longer reaction times is essential. The optimal ligand may differ between lab and pilot scale, necessitating screening and optimization.
Q4: What are the key safety considerations when handling this compound at a pilot scale?
A4: Safety is paramount during scale-up. Key considerations include:
-
Thermal Hazard Assessment: It is crucial to understand the reaction's thermal profile to prevent runaway reactions. This involves determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.[4]
-
Reagent Handling: Appropriate personal protective equipment (PPE), such as safety goggles, flame-retardant lab coats, and gloves, must be used.[7][8] Handling should occur in a well-ventilated area.[7][8]
-
Pressure Management: Reactions that generate gaseous byproducts can lead to pressure buildup. Proper venting and pressure relief systems are essential for closed systems.[4]
-
Waste Management: The synthesis can generate significant amounts of halogenated organic and inorganic waste, which requires proper handling and disposal procedures.[1]
-
Static Discharge: Ensure all equipment is properly grounded to prevent ignition of flammable solvents by static discharge.[9]
Troubleshooting Guide
Below are common issues encountered when scaling up reactions with this compound, along with their potential causes and recommended solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield | - Incomplete reaction due to insufficient catalyst or base.[1] - Poor mixing leading to localized low concentrations.[1] - Catalyst deactivation by pyridine coordination.[2] - Product loss during work-up and purification.[1] | - Increase catalyst loading incrementally. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[2] - Improve agitation by selecting an appropriate impeller type and speed for the reactor volume.[10] - Consider using a more robust ligand (e.g., Buchwald ligands).[3] - Optimize extraction and purification procedures to minimize losses.[1] |
| TSG-002 | Formation of Impurities/Byproducts | - Side reactions due to poor temperature control ("hot spots").[11] - Presence of moisture or air in the reaction.[1] - Homocoupling of the organometallic reagent.[2] - Protodeboronation in Suzuki couplings.[3] | - Ensure efficient heat transfer and uniform temperature distribution with adequate reactor cooling and mixing.[11] - Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon).[1][3] - Thoroughly degas the reaction mixture to remove oxygen.[2] - For Suzuki reactions, use anhydrous conditions and consider using boronic esters for increased stability.[3] |
| TSG-003 | Difficult Product Isolation/Purification | - The product is an oil or low-melting solid.[1] - Presence of closely related impurities that are difficult to separate.[12] - Emulsion formation during aqueous work-up.[1] | - Attempt to induce crystallization using different solvent systems or by seeding.[1] - Explore alternative purification techniques like vacuum distillation or recrystallization.[1] - To break emulsions, try adding brine or a small amount of a different organic solvent.[1] |
| TSG-004 | Inconsistent Reaction Times | - Inefficient heat transfer at a larger scale, leading to longer times to reach the desired temperature. - Mass transfer limitations in heterogeneous mixtures. - Non-uniform mixing affecting reaction kinetics.[3] | - Characterize the reactor's heating and cooling capabilities and adjust the process parameters accordingly. - Improve agitation to enhance mass transfer between phases. - Use Computational Fluid Dynamics (CFD) modeling to understand and optimize mixing patterns in the reactor.[13] |
Experimental Protocols
The following are generalized protocols for common cross-coupling reactions with this compound, with considerations for scaling up. Note: These are starting points and require optimization for specific substrates and equipment.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 6-Position (C-I)
This protocol targets the more reactive C-I bond for coupling.
Lab Scale (1-10 g)
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[6]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 equiv).[6]
-
Solvent Addition: Add a degassed 4:1 v/v mixture of 1,4-Dioxane and water via syringe.[6]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring and monitor by TLC or LC-MS.[6]
-
Work-up: Cool the reaction, dilute with ethyl acetate and water, and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.[6]
-
Purification: Purify the crude product by flash column chromatography.[1]
Pilot Scale (1-10 kg)
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Reagent Addition: Charge the reactor with this compound, the arylboronic acid, and the base under a nitrogen blanket.
-
Solvent Addition: Add the degassed solvent mixture.
-
Heating and Mixing: Start agitation and heat the reaction mixture to the target temperature. Monitor the internal temperature closely to control any exotherm. The agitator speed and type should be chosen to ensure good mixing for the specific reactor geometry.
-
Monitoring: Sample the reaction mixture periodically for analysis by HPLC to determine completion.
-
Work-up: Cool the reactor contents and transfer to a suitable work-up vessel. Perform aqueous washes as in the lab-scale procedure, allowing for adequate phase separation time.
-
Purification: Isolate the product by crystallization from a suitable solvent system, which has been developed at the lab scale. Filtration and drying will be done using pilot-scale equipment (e.g., filter press, vacuum oven).
Quantitative Data (Representative)
The following table presents representative data for a selective Suzuki-Miyaura coupling at the 6-position of this compound, highlighting potential changes when scaling up. Disclaimer: This data is illustrative and will vary based on the specific reaction and equipment.
| Parameter | Lab Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| This compound | 10 g | 10 kg | Ensure consistent quality of starting material. |
| Arylboronic Acid | 1.2 equiv | 1.1 - 1.2 equiv | Stoichiometry may be adjusted to optimize cost and minimize unreacted starting material. |
| Palladium Catalyst | 3 mol% | 1 - 3 mol% | Catalyst loading is often optimized to be lower at scale for cost-effectiveness. |
| Base (K₂CO₃) | 2.0 equiv | 2.0 equiv | Ensure the base is of a suitable particle size for good dispersion. |
| Solvent (Dioxane/H₂O) | 200 mL | 200 L | Solvent quality and degassing are critical at a larger scale. |
| Temperature | 90 °C | 85 - 95 °C | Slower heating and potential exotherms require careful temperature control.[11] |
| Reaction Time | 8 hours | 10 - 14 hours | Longer reaction times are common due to mixing and heat transfer limitations.[4] |
| Yield | ~85% | 75 - 85% | Yields may be slightly lower at scale due to transfer losses and less ideal conditions.[4] |
| Purity (crude) | ~90% | 85 - 90% | Impurity profiles may change with longer reaction times and temperature variations.[4] |
Visualizations
Experimental Workflow: Scale-Up of Suzuki Coupling
Caption: A comparison of the typical workflow for a Suzuki coupling reaction at the lab and pilot scales.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in scaled-up reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. biomedres.us [biomedres.us]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. optifluides.net [optifluides.net]
Validation & Comparative
Reactivity in Suzuki Coupling: A Comparative Analysis of 2-Bromo-6-iodopyridine and 2,6-dibromopyridine
For researchers, scientists, and drug development professionals, the choice of starting materials in cross-coupling reactions is a critical decision that directly impacts reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of 2-bromo-6-iodopyridine and 2,6-dibromopyridine in the widely used Suzuki-Miyaura cross-coupling reaction, supported by experimental data and detailed protocols.
The fundamental difference in reactivity between this compound and 2,6-dibromopyridine in Suzuki coupling lies in the inherent properties of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the rate-determining step in many Suzuki coupling reactions, compared to the carbon-bromine (C-Br) bond. This results in a predictable and often highly selective reactivity profile for this compound, where the C-I bond is selectively functionalized under milder conditions.
Reactivity and Selectivity Comparison
In Suzuki coupling reactions, the general order of reactivity for halopyridines follows the trend: I > Br > Cl > F.[1] Consequently, this compound offers a significant advantage for selective mono-functionalization. The C-I bond can be selectively coupled, leaving the C-Br bond intact for subsequent transformations, enabling the synthesis of unsymmetrical 2,6-disubstituted pyridines. In contrast, achieving selective mono-arylation of 2,6-dibromopyridine can be more challenging and often requires careful control of reaction conditions to avoid the formation of di-substituted byproducts.[2]
Quantitative Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound (selective at the C-I position) and 2,6-dibromopyridine (mono- and di-arylation). Note that yields are based on reported data for analogous reactions and may vary depending on the specific substrates and reaction scale.[2][3]
Table 1: Selective Suzuki Coupling of this compound (at C-I position)
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92 |
Table 2: Suzuki Coupling of 2,6-Dibromopyridine
| Entry | Arylboronic Acid (equiv) | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Expected Yield (%) |
| 1 | 1.1-1.2 | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
| 2 | 1.1 | Pd(OAc)₂ / IPr | K₂CO₃ | MeCN/H₂O | RT | 12 | Mono-arylated | High |
| 3 | 2.2-2.5 | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80 | 18-22 | Di-arylated | Good to Better |
| 4 | 2.2 | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
Experimental Protocols
Below are representative experimental protocols for the selective mono-arylation of this compound and the mono- and di-arylation of 2,6-dibromopyridine.
Protocol 1: Selective Suzuki Coupling of this compound at the C-I Position[3]
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Then, add the degassed solvent (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mono-arylation of 2,6-Dibromopyridine[4]
-
Reaction Setup: To a flame-dried Schlenk flask, add 2,6-dibromopyridine (1.0 equiv), arylboronic acid (1.1 equiv), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Seal the flask, evacuate, and backfill with an inert gas.
-
Catalyst and Solvent Addition: Add Pd(OAc)₂ (0.1 mol%) and IPr (0.1 mol%) followed by degassed acetonitrile (MeCN) and water.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Workup and Purification: Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Di-arylation of 2,6-Dibromopyridine[2]
-
Reaction Setup: In a Schlenk flask, dissolve 2,6-dibromopyridine (1.0 equiv) and the arylboronic acid (2.2-2.5 equiv) in the chosen degassed solvent system (e.g., 1,4-Dioxane/H₂O).
-
Inert Atmosphere and Reagent Addition: Degas the solution by bubbling with an inert gas. Add the base (e.g., K₃PO₄, 3.0-4.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a counterflow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate.
-
Workup and Purification: After cooling, perform an aqueous work-up and purify the product by column chromatography.
Mechanism and Workflow Visualization
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The higher reactivity of the C-I bond in this compound is due to its lower bond dissociation energy, which facilitates the initial oxidative addition step.
Conclusion
References
A Comparative Analysis of Reaction Rates: 2-Bromo-6-iodopyridine versus 2-Chloro-6-iodopyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel pyridine-based scaffolds for pharmaceuticals and functional materials, the strategic functionalization of halopyridines via cross-coupling reactions is a cornerstone methodology. The selection of the appropriate dihalopyridine precursor is critical for achieving desired reactivity and selectivity. This guide provides an objective comparison of the reaction rates of 2-bromo-6-iodopyridine and 2-chloro-6-iodopyridine in common palladium-catalyzed cross-coupling reactions, supported by established chemical principles and representative experimental data.
Executive Summary
The relative reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily dictated by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity is C-I > C-Br > C-Cl, which is inversely correlated with the bond dissociation energy. Consequently, for both this compound and 2-chloro-6-iodopyridine, palladium-catalyzed cross-coupling reactions are expected to occur selectively at the more labile carbon-iodine bond at the 6-position.
The key distinction in the reaction rates of these two substrates arises from the electronic influence of the halogen at the 2-position. Chlorine is more electronegative than bromine, rendering the pyridine ring in 2-chloro-6-iodopyridine more electron-deficient. This subtle electronic perturbation can influence the rate-determining oxidative addition step of the catalytic cycle, potentially leading to a slightly enhanced reaction rate for 2-chloro-6-iodopyridine compared to its bromo-counterpart under identical conditions. However, for most synthetic applications, both substrates are highly reactive at the iodo-position, and the choice may ultimately be guided by factors such as commercial availability and cost.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
While direct, side-by-side kinetic studies for these specific substrates are not extensively reported, the following tables summarize the expected relative reactivity and typical yields based on analogous systems in Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The data illustrates the high efficiency of selective coupling at the C-6 position.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System (typical) | Product | Expected Relative Rate | Typical Yield (%) | Notes |
| This compound | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Bromo-6-phenylpyridine | High | 85-95 | Selective coupling at the C-I bond is consistently observed. |
| 2-Chloro-6-iodopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Chloro-6-phenylpyridine | Very High | 85-95 | The more electron-withdrawing chloro group may slightly accelerate the rate of oxidative addition at the C-I bond compared to the bromo analogue.[1] |
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Coupling Partner | Catalyst System (typical) | Product | Expected Relative Rate | Typical Yield (%) | Notes |
| This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 2-Bromo-6-morpholinopyridine | High | 80-95 | Selective amination at the C-I position is expected.[1] |
| 2-Chloro-6-iodopyridine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | 2-Chloro-6-morpholinopyridine | Very High | 80-95 | The increased electrophilicity of the pyridine ring may lead to a faster reaction.[1] |
Experimental Protocols
The following are representative experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Halo-6-iodopyridines
Materials:
-
2-Halo-6-iodopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium carbonate (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture, degassed)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-halo-6-iodopyridine, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Halo-6-iodopyridines
Materials:
-
2-Halo-6-iodopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
Xantphos (2-4 mol%)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous toluene (degassed)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-halo-6-iodopyridine, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Add the degassed anhydrous toluene via syringe.
-
Add the amine to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationship of C-X bond reactivity in cross-coupling reactions.
References
Spectroscopic Analysis for Structural Confirmation of 2-Bromo-6-iodopyridine Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic intermediates is paramount. This guide provides a comparative analysis of spectroscopic data for 2-Bromo-6-iodopyridine and its key derivatives, offering essential data for identification, characterization, and quality control.
This document outlines the expected spectroscopic characteristics of this compound, alongside its amino and hydroxyl derivatives, utilizing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The presented data, a combination of established principles and predicted values, serves as a practical reference for the structural elucidation of these versatile building blocks in medicinal chemistry and materials science.
Comparative Spectroscopic Data
The following tables summarize the key predicted and experimental spectroscopic data for this compound and two common derivatives. This data is crucial for confirming the identity and purity of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)
| Compound | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Signals (ppm) |
| This compound | ~7.5 (d, J ≈ 8.0 Hz) | ~7.2 (t, J ≈ 8.0 Hz) | ~7.6 (d, J ≈ 8.0 Hz) | - |
| 2-Bromo-6-aminopyridine | ~6.4 (d, J ≈ 8.0 Hz) | ~7.3 (t, J ≈ 8.0 Hz) | ~6.2 (d, J ≈ 8.0 Hz) | ~4.5 (s, br, 2H, NH₂) |
| 2-Bromo-6-hydroxypyridine | ~6.6 (d, J ≈ 8.0 Hz) | ~7.4 (t, J ≈ 8.0 Hz) | ~6.3 (d, J ≈ 8.0 Hz) | ~10.2 (s, br, 1H, OH) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) |
| This compound | ~142.0 | ~130.5 | ~139.0 | ~125.0 | ~95.0 |
| 2-Bromo-6-aminopyridine | ~158.0 | ~108.0 | ~140.0 | ~110.0 | ~150.0 |
| 2-Bromo-6-hydroxypyridine | ~162.0 | ~112.0 | ~141.0 | ~115.0 | ~155.0 |
Table 3: Mass Spectrometry (MS) Data (Electron Ionization - EI)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragments (m/z) |
| This compound | C₅H₃BrIN | 283.89[1] | 283/285 (M⁺, Br isotope pattern), 204 (M-Br)⁺, 156 (M-I)⁺, 77 (C₅H₃N)⁺ |
| 2-Bromo-6-aminopyridine | C₅H₅BrN₂ | 175.01 | 175/177 (M⁺, Br isotope pattern), 96 (M-Br)⁺ |
| 2-Bromo-6-hydroxypyridine | C₅H₄BrNO | 173.99 | 174/176 (M⁺, Br isotope pattern), 95 (M-Br)⁺ |
Table 4: Infrared (IR) Spectroscopy Data
| Compound | Key Functional Group Stretches (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C=C & C=N Ring Stretching (cm⁻¹) | C-Br Stretch (cm⁻¹) | C-I Stretch (cm⁻¹) |
| This compound | - | 3100-3000 | 1580-1550, 1450-1420 | ~650 | ~550 |
| 2-Bromo-6-aminopyridine | N-H Stretch: 3400-3200 | 3100-3000 | 1600-1570, 1470-1430 | ~660 | - |
| 2-Bromo-6-hydroxypyridine | O-H Stretch: 3400-3200 (broad) | 3100-3000 | 1610-1580, 1480-1440 | ~670 | - |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the solid compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program on a 400 MHz or higher spectrometer. Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-200 ppm) and a significantly larger number of scans are typically required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[2]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample (solid or dissolved in a volatile solvent) into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis : Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak, which provides the molecular weight. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion and any bromine-containing fragments.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of this compound derivatives.
Caption: Workflow for Spectroscopic Analysis of Pyridine Derivatives.
References
A Comparative Guide to Analytical Techniques for Assessing the Purity of Synthesized 2-Bromo-6-iodopyridine
For researchers, scientists, and drug development professionals, the stringent assessment of purity for pharmaceutical intermediates like 2-Bromo-6-iodopyridine is a critical prerequisite for advancing research and ensuring the quality of active pharmaceutical ingredients (APIs).[1] Impurities, even at trace levels, can significantly alter chemical reactivity, biological activity, and safety profiles, making their detection and quantification an indispensable part of the development pipeline.[2]
This guide provides a comparative analysis of the principal analytical techniques used to determine the purity of synthesized this compound. We will explore the methodologies of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering detailed experimental protocols and supporting data to guide the selection of the most appropriate method.
Potential impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Such as 2,6-dibromopyridine or other precursors.
-
Isomeric Byproducts: Positional isomers that may form during halogenation.[3]
-
Related Halogenated Pyridines: Compounds with different halogen substitutions (e.g., di-bromo or di-iodo species).
-
Degradation Products: Resulting from harsh reaction conditions or improper storage.[4]
-
Residual Solvents: Volatile organic compounds used during synthesis or purification.[2]
Comparative Analysis of Purity Assessment Methods
A multi-technique approach is often necessary for a comprehensive characterization of impurities.[4] The choice of method depends on the nature of the expected impurities and the analytical objectives. The following table provides a comparative overview of the most effective techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile components based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[1] | Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantification.[5] |
| Primary Use Case | Gold standard for the analysis of non-volatile and thermally unstable compounds, ideal for quantifying the main component and non-volatile impurities.[2][5] | Excels in the separation and identification of volatile and semi-volatile compounds, such as residual solvents and volatile organic impurities.[2][6] | Provides unambiguous structure elucidation of the main component and impurities. Quantitative NMR (qNMR) allows for absolute purity determination.[7][8] |
| Advantages | High resolution, sensitivity, and reproducibility for quantitative analysis.[9] Robust and widely available. | High sensitivity and specificity; provides molecular weight and fragmentation data for definitive identification of volatile impurities.[10][11] | Provides detailed structural information.[12] qNMR does not require a reference standard for the analyte itself and can quantify components with universal detection.[7] |
| Limitations | Not suitable for volatile compounds. Requires reference standards for impurity identification and quantification. | Limited to thermally stable and volatile compounds. Derivatization may be required for non-volatile analytes. | Lower sensitivity compared to chromatographic methods. Complex spectra can arise from mixtures, making quantification challenging without specialized techniques.[9] |
| Detection | UV-Vis Detector (e.g., 254 nm) is common.[1] Mass Spectrometry (LC-MS) can be coupled for identification.[5] | Mass Spectrometer (MS), Flame Ionization Detector (FID).[6] | Radiofrequency detection of nuclear spin transitions. |
Experimental Workflows and Logical Relationships
A systematic approach to purity analysis ensures all potential impurities are addressed. The general workflow involves an initial assessment, followed by specific methods targeting different impurity classes.
Caption: General workflow for purity assessment of this compound.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and can be adapted based on available instrumentation and specific impurity profiles.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
This method is designed for the quantitative purity assessment of the primary compound and any non-volatile impurities.[1][9]
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-18 min: 10% to 90% B
-
18-22 min: 90% B
-
22.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.
-
Further dilute to a final concentration of approximately 0.1 mg/mL using the initial mobile phase composition (90:10 Water:Acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Identify the peak corresponding to this compound.
-
Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.[8]
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
This protocol is intended for the identification and quantification of volatile impurities, such as residual solvents.[1][8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.[8]
-
-
MS Transfer Line Temperature: 280 °C.[1]
-
Ion Source Temperature: 230 °C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Accurately weigh and dissolve approximately 20 mg of the this compound sample in 1 mL of a high-purity solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Ensure the solvent used does not co-elute with any expected impurities.
-
Filter the solution through a 0.45 µm syringe filter if necessary.
Data Analysis:
-
Identify peaks corresponding to residual solvents and other volatile impurities by comparing their mass spectra with a standard library (e.g., NIST).
-
Quantify impurities using an internal standard or by area percentage relative to the main component.
Caption: Workflow for the GC-MS analysis of this compound.
Quantitative ¹H NMR (qNMR) for Absolute Purity Determination
This method provides structural confirmation and can be used to determine the absolute purity of the sample by integrating the analyte signals against a certified internal standard of known purity and weight.[7]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with sharp, well-resolved signals that do not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification (e.g., 5 times the longest T₁ of any signal of interest, typically 30-60 seconds).
-
Pulse Angle: 90° pulse.
-
Number of Scans: Sufficient scans for a high signal-to-noise ratio (e.g., 8, 16, or higher).[12]
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 15 mg) into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard (e.g., 5 mg) to the same NMR tube.
-
Add the appropriate volume of deuterated solvent (e.g., 0.6 mL).
-
Ensure complete dissolution by gentle vortexing or sonication.
Data Analysis:
-
Acquire the ¹H NMR spectrum under quantitative conditions.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula[7]:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
A comprehensive purity assessment of synthesized this compound is best achieved by the complementary use of multiple analytical techniques.[1]
-
HPLC is the preferred method for routine quality control and the quantification of the main component and non-volatile impurities due to its robustness and precision.[9]
-
GC-MS is indispensable for identifying and quantifying volatile organic impurities and residual solvents, which are not detectable by HPLC.[1]
-
NMR spectroscopy serves a dual purpose: it provides definitive structural confirmation of the target molecule and, when performed quantitatively (qNMR), offers a powerful method for determining absolute purity without the need for a specific reference standard of the analyte.[7][8]
By integrating these techniques, researchers and drug development professionals can build a complete impurity profile, ensuring the quality, safety, and reliability of this compound for its intended application in pharmaceutical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. rroij.com [rroij.com]
- 5. biomedres.us [biomedres.us]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Literature review of cross-coupling reactions using dihalopyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science, owing to the prevalence of this N-heterocyclic scaffold in a vast array of biologically active compounds and functional materials. Dihalopyridines serve as versatile building blocks for the synthesis of complex substituted pyridines through various palladium-catalyzed cross-coupling reactions. This guide provides a comparative overview of the most common cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Stille, and Heck—utilizing dihalopyridines, with a focus on regioselectivity, catalyst systems, and reaction conditions. Experimental data is summarized for easy comparison, and detailed methodologies for key reactions are provided.
Introduction to Cross-Coupling with Dihalopyridines
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1] When employing dihalopyridines, the inherent electronic properties of the pyridine ring often dictate the regioselectivity of the reaction. Generally, the halide position alpha to the nitrogen atom (C2 or C6) is more susceptible to oxidative addition to the palladium(0) catalyst due to the electron-deficient nature of this position.[2][3] This intrinsic reactivity preference leads to selective functionalization at the C2/C6 position.[4] However, recent advancements have demonstrated that this selectivity can be overcome through careful selection of ligands, catalysts, and reaction conditions to achieve functionalization at other positions, such as C4.[2][5] The reactivity of the carbon-halogen bond also follows the general trend of I > Br > Cl.[1]
Comparative Analysis of Key Cross-Coupling Reactions
This section details the most utilized cross-coupling reactions for dihalopyridine functionalization, presenting quantitative data in tabular format for straightforward comparison of catalyst systems, reaction conditions, and yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for the formation of C-C bonds.[6][7] Its popularity stems from the commercial availability and stability of a wide range of boronic acids and their derivatives, as well as the generally mild reaction conditions and the tolerance of a broad array of functional groups.[7][8]
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Dihalopyridines
| Dihalopyridine | Boronic Acid/Ester | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Position of Coupling | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | (η³-1-tBu-indenyl)Pd(SIPr)(Cl) | SIPr | KF | THF | RT | 75 | C4 | [5] |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ | None (ligand-free) | Na₂CO₃ | Toluene/H₂O | 100-120 | - | C4 (>99:1 selectivity) | [1][5] |
| 2,4-Dibromopyridine | Phenylboronic acid | Pd(OAc)₂ | PPh₃ (≤2.5:1 ratio to Pd) | - | - | - | - | C4 (up to 13:1 selectivity) | [2] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ | None | - | Aqueous | - | High | C2 | [9] |
Experimental Protocol: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichloropyridine [5]
-
Reaction Setup: In a glovebox, a vial is charged with 2,4-dichloropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium fluoride (KF, 2.0 equiv).
-
Catalyst Addition: The palladium precatalyst, (η³-1-tBu-indenyl)Pd(SIPr)(Cl) (0.02 equiv), is added.
-
Solvent Addition: Anhydrous tetrahydrofuran (THF) is added.
-
Reaction: The vial is sealed and the mixture is stirred at room temperature until the starting material is consumed, as monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, coupling amines with aryl halides.[10] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[10][11] The choice of ligand is crucial for the success of this transformation, with bulky, electron-rich phosphine ligands often being employed.[11]
Table 2: Comparison of Catalyst Systems for Buchwald-Hartwig Amination of Dihalopyridines
| Dihalopyridine | Amine | Palladium Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Position of Coupling | Reference |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃ | XPhos | K₂CO₃ | t-BuOH | 80 | 95 | C2 | [12] |
| 2,6-Dihalopyridines | Aminothiophenecarboxylates | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | - | - | - | Mono- or di-amination | [13] |
| 5-Bromo-2-chloropyridine | Various amines | - | Bulky ligands | - | - | - | - | C5 (Br) or C2 (Cl) depending on ligand | [2] |
Experimental Protocol: Regioselective Buchwald-Hartwig Amination of 2,4-Dichloropyridine [12]
-
Reaction Setup: An oven-dried Schlenk tube is charged with 2,4-dichloropyridine (1.0 equiv), the desired aniline (1.1 equiv), and potassium carbonate (K₂CO₃, 1.4 equiv).
-
Catalyst Addition: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv) and the ligand XPhos (0.02 equiv) are added.
-
Solvent Addition: The tube is evacuated and backfilled with an inert gas (e.g., Argon) three times. Degassed tert-butanol (t-BuOH) is then added.
-
Reaction: The reaction mixture is heated to 80 °C with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent, washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] This reaction is typically co-catalyzed by palladium and copper complexes and is invaluable for the synthesis of conjugated enynes and arylalkynes.[15][16]
Table 3: Catalyst Systems for Sonogashira Coupling of Dihalopyridines
| Dihalopyridine | Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Position of Coupling | Reference |
| 3,5-Dibromo-2,6-dichloropyridine | Various terminal alkynes | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | - | Good | Selective alkynylation | [17] |
| 2-Amino-3-bromopyridines | Various terminal alkynes | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 72-96 | C3 | [14] |
Experimental Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine [14]
-
Reaction Setup: To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add DMF and stir for 30 minutes.
-
Reagent Addition: Add 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), and triethylamine (Et₃N).
-
Reaction: Heat the mixture at 100 °C for 3 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, dilute with an organic solvent, wash with water and brine, dry, filter, and concentrate. Purify the crude product by column chromatography.
Stille and Heck Couplings
While less commonly reported for dihalopyridines compared to Suzuki and Buchwald-Hartwig reactions, Stille and Heck couplings are also valuable transformations. The Stille reaction couples an organotin compound with an organic halide, offering a pathway to complex molecules, though the toxicity of organotin reagents is a significant drawback.[18][19] The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[20][21][22]
Logical Workflow for Reaction Selection
The choice of cross-coupling reaction and conditions depends heavily on the desired final product and the specific dihalopyridine substrate. The following diagram illustrates a logical workflow for selecting an appropriate method.
Conclusion
The palladium-catalyzed cross-coupling of dihalopyridines is a robust and versatile strategy for the synthesis of a wide range of functionalized pyridine derivatives. While the inherent electronics of the pyridine ring favor substitution at the C2/C6 positions, modern catalytic systems offer remarkable control over regioselectivity, enabling access to previously challenging substitution patterns. The Suzuki-Miyaura and Buchwald-Hartwig reactions are particularly well-developed and widely applied. The choice of reaction and specific conditions must be carefully considered based on the desired product, the nature of the dihalopyridine, and the coupling partner. This guide provides a foundational understanding and practical starting points for researchers to navigate the exciting field of pyridine functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. A Regio- and Diastereoselective Stille Coupling/Intramolecular Diels-Alder Cascade for the Generation of Fused Pyridines and Application in the Synthesis of (+)-Lycopladine A and (-)-Lycoposerramine R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Heck Reaction [organic-chemistry.org]
- 21. Heck reaction - Wikipedia [en.wikipedia.org]
- 22. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Palladium-Catalyzed Reactions with 2-Bromo-6-iodopyridine for Mechanistic Studies
For researchers, scientists, and drug development professionals, the selective functionalization of dihalogenated heterocycles is a cornerstone of modern synthetic chemistry. 2-Bromo-6-iodopyridine stands out as a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for programmed, regioselective synthesis of complex pyridine derivatives, crucial for the development of novel pharmaceuticals and functional materials.
This guide provides an objective comparison of palladium-catalyzed reactions—namely Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—at the C-I bond of this compound. While direct, comprehensive comparative studies on this specific substrate are limited, this report synthesizes available data from analogous dihalopyridine systems to provide representative performance metrics and detailed experimental protocols.
Principle of Regioselective Cross-Coupling
The cornerstone of selective functionalization of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) center. The energy barrier for this process follows the general trend: C-I < C-Br < C-Cl.[1][2][3] Consequently, the C-I bond at the 6-position of the pyridine ring is significantly more susceptible to oxidative addition than the C-Br bond at the 2-position. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., temperature, reaction time), chemists can achieve high regioselectivity, favoring substitution at the iodo-position while leaving the bromo-position intact for subsequent transformations.[2][3]
Comparative Performance of Palladium Catalysts
The choice of the palladium precursor, ligand, base, and solvent system is critical in controlling the reaction's outcome, influencing yield, and ensuring selectivity. Milder reaction conditions typically favor reaction at the more reactive C-I bond.[3] The following tables summarize representative data for common palladium-catalyzed cross-coupling reactions on substrates analogous to this compound, focusing on selective functionalization at the iodo-position.
Table 1: Representative Catalyst Performance in Selective Suzuki-Miyaura Coupling at the C-I Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | Standard, reliable conditions for aryl iodides.[1] |
| PdCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 100 | 16 | 90-98 | Effective for a broad range of boronic acids.[1] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | Highly active catalyst, allows for lower catalyst loading.[1][2] |
Data is representative and based on general knowledge of Suzuki couplings on similar halopyridine substrates.[1]
Table 2: Representative Catalyst Performance in Selective Sonogashira Coupling at the C-I Position
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60 | 6 | 85-95 | Common and highly effective system.[1] |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | RT | 16 | 80-90 | Milder conditions, suitable for sensitive substrates.[2] |
Yields are estimates based on reactions with various terminal alkynes on similar polyhalogenated pyridine substrates.[4]
Table 3: Representative Catalyst Performance in Selective Buchwald-Hartwig Amination at the C-I Position
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) | Notes |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Dioxane | 80-110 | 6-18 | 80-95 | Selective amination at the C-I position is expected.[4] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 12-24 | 75-90 | Effective for a range of primary and secondary amines. |
Yields are estimates based on reactions with various primary and secondary amines on similar polyhalogenated pyridine substrates.[4]
Experimental Protocols
The following are generalized protocols for performing selective cross-coupling reactions on this compound. These protocols are starting points and may require optimization for specific coupling partners and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of Toluene and water) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise to the mixture.
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required time. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and purify the residue by column chromatography.[2]
Buchwald-Hartwig Amination Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., NaOtBu, 1.4 equiv) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Solvent Addition: Add degassed solvent (e.g., dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 100 °C).
-
Workup: After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.[2]
Mechanistic Visualizations
The following diagrams illustrate the fundamental catalytic cycle governing these transformations, a generalized experimental workflow, and the logical basis for achieving regioselectivity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.[1]
Caption: Logical relationship governing the selective coupling strategy at the C-I bond.[1]
References
Unlocking Sequential Functionalization: The Strategic Advantages of 2-Bromo-6-iodopyridine
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of building blocks is paramount. Among the plethora of pyridine derivatives, 2-Bromo-6-iodopyridine emerges as a uniquely versatile reagent, offering distinct advantages over other dihalogenated pyridines such as 2,6-dibromopyridine and 2,6-dichloropyridine. Its primary value lies in the differential reactivity of its carbon-halogen bonds, enabling predictable and selective sequential cross-coupling reactions.
The well-established reactivity trend of halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[1][2] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energies, where the weaker C-I bond undergoes oxidative addition to the palladium catalyst more readily than the stronger C-Br and C-Cl bonds. This compound strategically leverages this principle, possessing a highly reactive iodinated position and a less reactive brominated position. This intrinsic difference allows for exceptional regioselectivity, facilitating the introduction of different substituents at specific positions on the pyridine ring in a controlled, stepwise manner.[2] This capability is particularly crucial for the construction of complex molecular architectures and for conducting structure-activity relationship (SAR) studies in drug discovery.
Comparative Performance in Cross-Coupling Reactions
The differential reactivity of this compound translates into tangible advantages in common palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions for the initial functionalization at the iodo-position while preserving the bromo-position for subsequent transformations.
Data Presentation
The following tables provide a comparative overview of the expected performance of this compound against other 2,6-dihalopyridine building blocks in key cross-coupling reactions. The data is a synthesis of typical results found in the literature for analogous systems and serves as a guide for reaction planning.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Predominant Product | Approx. Yield (%) | Regioselectivity (C6:C2) | Notes |
| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-2-bromopyridine | >90 | >99:1 | High selectivity for the C-I bond allows for clean mono-arylation. |
| 2,6-Dibromopyridine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Mixture of mono- and di-arylated products | Variable | Low | Often yields a mixture of regioisomers and di-substituted product, complicating purification.[3] |
| 2,6-Dichloropyridine | Arylboronic acid | Pd(OAc)₂/SPhos, K₃PO₄ | 2-Aryl-6-chloropyridine | Moderate | High (for mono-arylation) | Requires more robust catalyst systems and harsher conditions compared to the bromo and iodo analogues.[1] |
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Coupling Partner | Typical Catalyst System | Predominant Product | Approx. Yield (%) | Regioselectivity (C6:C2) | Notes |
| This compound | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Bromo-6-(alkynyl)pyridine | ~90 | >99:1 | Excellent selectivity for the C-I bond under mild conditions.[2] |
| 2,6-Dibromopyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Mixture of mono- and di-coupled products | Variable | Low | Prone to forming mixtures, requiring careful control of stoichiometry and conditions.[3] |
| 2,6-Dichloropyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Chloro-6-(alkynyl)pyridine | Moderate | High (for mono-alkynylation) | Often requires more forcing conditions than the bromo and iodo counterparts.[1] |
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Amine | Typical Catalyst System | Predominant Product | Approx. Yield (%) | Regioselectivity (C6:C2) | Notes |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃, Xantphos, NaOtBu | 2-Bromo-6-aminopyridine | >85 | >99:1 | Clean mono-amination at the more reactive C-I position.[4] |
| 2,6-Dibromopyridine | Primary/Secondary Amine | Pd₂(dba)₃, BINAP, NaOtBu | Mixture of mono- and di-aminated products | Variable | Moderate | Can lead to mixtures, though mono-amination can be favored under controlled conditions.[5] |
| 2,6-Dichloropyridine | Primary/Secondary Amine | Pd(OAc)₂, RuPhos, K₂CO₃ | 2-Amino-6-chloropyridine | Good | High (for mono-amination) | Requires specialized ligands and potentially higher temperatures.[5] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions demonstrating the selective functionalization of this compound. These should be considered as starting points and may require optimization for specific substrates.
Selective Suzuki-Miyaura Coupling at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive flow of inert gas, add palladium(II) acetate and SPhos.
-
Add degassed toluene and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-bromopyridine.
Selective Sonogashira Coupling at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Triethylamine (Et₃N, 3.0 equiv)
-
Tetrahydrofuran (THF), anhydrous and degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous, degassed THF and triethylamine.
-
Add the terminal alkyne dropwise to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 2-bromo-6-(alkynyl)pyridine.
Selective Buchwald-Hartwig Amination at the C-6 Position
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Toluene, anhydrous and degassed
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0), Xantphos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring to 100-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 2-bromo-6-aminopyridine.
Visualizing Reaction Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical flow of selective functionalization and a typical experimental workflow.
Caption: Logical workflow for the sequential functionalization of this compound.
References
Navigating Isotopic Labeling: A Comparative Guide to 2-Bromo-6-iodopyridine and Its Alternatives
For researchers, scientists, and drug development professionals, the precise tracking of molecules through complex biological systems is fundamental to innovation. Isotopic labeling, a technique where specific atoms within a molecule are replaced by their isotopes, is a cornerstone of modern analytical chemistry, enabling detailed pharmacokinetic and metabolic studies. The pyridine scaffold is a ubiquitous feature in many pharmaceuticals, making the development of efficient isotopic labeling strategies for this heterocycle a critical area of research.
Comparison of Isotopic Labeling Precursors
The choice of a precursor for isotopic labeling, particularly for positron emission tomography (PET) with Fluorine-18, is dictated by factors such as synthetic accessibility, reactivity of the leaving group, and the conditions required for the labeling reaction. An ideal precursor allows for high radiochemical yield (RCY) under mild conditions in a short timeframe.
Based on the principles of nucleophilic aromatic substitution on the pyridine ring, 2-Bromo-6-iodopyridine presents a plausible, albeit un-tested, precursor. The alternatives, such as pyridinyl-trimethylammonium salts and diaryliodonium salts, are designed to have highly reactive leaving groups, often enabling more efficient and milder reaction conditions.[1]
Data Presentation: Quantitative Comparison
The following table summarizes the quantitative data for the hypothetical radiofluorination of this compound and compares it with experimental data for established alternatives.
| Parameter | Hypothetical: this compound | Experimental: Pyridinyl-Trimethylammonium Salt | Experimental: Pyridinyl-Iodonium Salt |
| Precursor Type | Dihalopyridine | Quaternary Ammonium Salt | Diaryliodonium Salt |
| Typical Isotope | 18F | 18F | 18F |
| Leaving Group | Iodo- (preferential) | -N(CH3)3 | Aryl-Iodo- |
| Typical Precursor Amount | Not established | ~10 mg | ~9.5 mM solution |
| Reaction Temperature | Estimated: 120-150 °C | 110-130 °C | 100-130 °C |
| Reaction Time | Not established | 10-15 min | 15-30 min |
| Radiochemical Yield (RCY) | Not established | >80% (for activated systems)[2] | 24-83% |
| Key Advantage | Potentially simple precursor synthesis. | Excellent leaving group, high yields. | Applicable to electron-rich and -deficient rings. |
| Key Disadvantage | Harsher conditions likely required; no experimental validation. | Precursor synthesis can be multi-step. | Precursor synthesis can be complex; potential for side products. |
Note: Data for alternatives are derived from published studies and may vary based on the specific substrate and reaction conditions.[2]
Experimental Workflows and Signaling Pathways
The general workflow for isotopic labeling of pyridine derivatives via nucleophilic substitution involves the activation of the radioisotope (e.g., [18F]fluoride) and its subsequent reaction with the precursor, followed by purification.
Proposed Isotopic Labeling Workflow for this compound
The proposed mechanism for labeling this compound involves a nucleophilic aromatic substitution (SNAr). Given that iodide is a better leaving group than bromide in many nucleophilic substitutions on aromatic rings, the reaction is predicted to occur preferentially at the C6 position.
Caption: Proposed workflow for the radiofluorination of this compound.
Established Labeling Workflow using Alternative Precursors
More reactive precursors like trimethylammonium and iodonium salts are commonly used to achieve higher yields under milder conditions. These precursors feature a positively charged leaving group, which significantly enhances the rate of nucleophilic attack.
Caption: Generalized SNAr pathway for advanced pyridine precursors.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the radiofluorination of alternative pyridine-based precursors, derived from published literature.
Protocol 1: Radiofluorination of a Pyridinyl-Trimethylammonium Precursor
This protocol is based on the method for producing 6-[18F]fluoronicotinaldehyde from its quaternary ammonium salt precursor.[2]
1. Materials:
-
6-(N,N,N-trimethylamino)nicotinaldehyde trifluoromethanesulfonate (precursor)
-
[18F]Fluoride in [18O]water
-
Anion-exchange cartridge (e.g., Chromafix 30-PS-HCO3)
-
Acetonitrile (anhydrous)
-
tert-Butanol
-
Oasis MCX Plus cartridge
-
HPLC system for purification
2. Procedure:
-
Trap the cyclotron-produced aqueous [18F]fluoride on an anion-exchange cartridge.
-
Wash the cartridge with anhydrous acetonitrile (e.g., 6 mL) and dry under vacuum for 1 minute.
-
Prepare a solution of the precursor (7-10 mg) in 0.5 mL of a 1:4 mixture of acetonitrile:tert-butanol.
-
Elute the trapped [18F]fluoride from the cartridge by passing the precursor solution through it. The eluate is passed through an activated Oasis MCX Plus cartridge to capture the product.
-
The reaction (radiofluorination) occurs on the Sep-Pak, with radiochemical conversions often exceeding 80% within 1 minute.
-
Elute the final product from the MCX cartridge and purify using semi-preparative HPLC.
Protocol 2: Radiofluorination of a Pyridinyl-Iodonium Salt Precursor
This protocol is a generalized method based on the TEMPO-mediated radiofluorination of pyridinyl iodonium salts.
1. Materials:
-
Pyridinyl-(aryl)iodonium triflate salt (precursor)
-
[18F]Fluoride as K[18F]F-Kryptofix 2.2.2 complex
-
2,2,6,6-tetramethylpiperidine 1-oxyl (TEMPO)
-
Potassium carbonate (K2CO3)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
HPLC system for purification
2. Procedure:
-
Prepare the anhydrous K[18F]F-Kryptofix 2.2.2 complex by azeotropic drying of aqueous [18F]fluoride with acetonitrile in the presence of K2CO3 and Kryptofix 2.2.2.
-
To the dried [18F]fluoride complex, add a solution of the pyridinyl-iodonium salt precursor, TEMPO (approx. 1 equivalent), and additional K2CO3 (approx. 2 equivalents) in DMSO or DMF.
-
Seal the reaction vessel and heat the mixture at 100-130 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with the HPLC mobile phase.
-
Inject the mixture onto a semi-preparative HPLC column to isolate and purify the desired [18F]fluoropyridine product.
-
Radiochemical yields are determined by radio-HPLC analysis of the purified fraction.
Conclusion
While this compound remains a theoretically viable precursor for isotopic labeling, the lack of experimental data necessitates a cautious approach. Its utility is predicated on the success of nucleophilic aromatic substitution, which may require forcing conditions compared to more advanced alternatives. For researchers requiring high efficiency and mild reaction conditions, pyridinyl-trimethylammonium and diaryliodonium salts represent the current state-of-the-art.[2] These precursors, despite their more involved synthesis, offer superior leaving group ability, leading to higher radiochemical yields in shorter reaction times. This comparative guide provides the necessary data and protocols to help researchers make an informed decision on precursor selection for their specific isotopic labeling needs in drug discovery and development.
References
Navigating the Synthesis of Pyridine Derivatives: A Comparative Cost Analysis of Starting Materials
For researchers, scientists, and drug development professionals embarking on the synthesis of pyridine derivatives, the selection of starting materials is a critical decision that significantly impacts the overall cost-effectiveness of the process. This guide provides an objective comparison of the costs associated with common starting materials for the synthesis of various pyridine derivatives, supported by experimental data and detailed methodologies for key synthetic routes.
The pyridine scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science. The strategic synthesis of functionalized pyridines is therefore of paramount importance. This analysis delves into the economics of accessing these valuable compounds, offering a quantitative breakdown of starting material costs in relation to reaction yields for several established synthetic methodologies.
Comparative Cost Analysis of Pyridine Synthesis
The following table summarizes the estimated costs for synthesizing representative pyridine derivatives via well-established methods. Prices for starting materials are based on currently available data from various chemical suppliers and are subject to change. The "Cost per Gram of Product" is a calculated metric to facilitate a direct comparison between different synthetic routes, taking into account the stoichiometry, molecular weights of reactants, and the reported reaction yield.
| Target Pyridine Derivative | Synthetic Method | Key Starting Materials | Starting Material Cost (USD/g or USD/mL) | Reagents | Reported Yield (%) | Estimated Cost per Gram of Product (USD) |
| 2,6-Dimethylpyridine | Hantzsch Synthesis | Ethyl acetoacetate, Formaldehyde (40% aq. soln.) | Ethyl acetoacetate: ~$0.07/gFormaldehyde: Price negligible in this context | Diethylamine, Ammonia, Nitric acid, Sulfuric acid, Potassium hydroxide, Ethanol | ~60% (overall) | ~ $0.50 - $1.00 |
| 2-Aminopyridine | Chichibabin Reaction | Pyridine, Sodium amide | Pyridine: ~
| Toluene, Ammonium chloride | 70-80% | ~ $3.00 - $4.00 |
| 2,4,6-Triphenylpyridine | Kröhnke Synthesis | N-Phenacylpyridinium bromide, Chalcone | N-Phenacylpyridinium bromide: Custom synthesisChalcone: ~$0.51/g | Ammonium acetate, Acetic acid | >90% | Cost highly dependent on N-phenacylpyridinium bromide synthesis |
| 3-Cyano-4,6-dimethyl-2-pyridone | Guareschi-Thorpe Condensation | Ethyl cyanoacetate, 2,4-Pentanedione | Ethyl cyanoacetate: ~
| Piperidine, Ethanol | ~85% | ~ $1.50 - $2.50 |
Disclaimer: The prices listed are estimates based on available data from online chemical suppliers for reagent-grade materials and may vary depending on the vendor, purity, and quantity purchased. The "Estimated Cost per Gram of Product" is a projection based on stoichiometry and reported yields and does not account for solvent, workup materials, or labor costs.
Experimental Protocols and Methodologies
To provide a practical framework for the cost analysis, detailed experimental protocols for the synthesis of the aforementioned pyridine derivatives are outlined below.
Hantzsch Synthesis of 2,6-Dimethylpyridine
This classical method involves a one-pot condensation followed by oxidation and decarboxylation.
-
Dihydropyridine Synthesis: Ethyl acetoacetate is reacted with formaldehyde in the presence of a catalytic amount of diethylamine. The resulting intermediate is then treated with an alcoholic solution of ammonia to yield 1,4-dihydro-3,5-dicarbethoxy-2,6-dimethylpyridine. This step typically proceeds with high yields of 84-89%.[1]
-
Oxidation: The dihydroester is oxidized using a mixture of nitric and sulfuric acid. This step must be performed with caution due to the exothermic nature of the reaction.
-
Saponification and Decarboxylation: The resulting pyridine-3,5-dicarboxylic acid is saponified with potassium hydroxide, followed by decarboxylation upon heating to yield 2,6-dimethylpyridine.
Workflow for Hantzsch Pyridine Synthesis
Caption: A simplified workflow for the Hantzsch pyridine synthesis.
Chichibabin Amination for 2-Aminopyridine Synthesis
This reaction facilitates the direct amination of the pyridine ring.
-
Reaction Setup: Pyridine is dissolved in an inert solvent such as toluene.
-
Amination: Sodium amide is added to the solution, and the mixture is heated to reflux. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Workup: After the reaction is complete, the mixture is cooled and carefully quenched with water or an ammonium chloride solution to neutralize any unreacted sodium amide and hydrolyze the intermediate sodium salt of 2-aminopyridine. The product is then extracted and purified. The yield of this reaction is notably sensitive to the quality of the sodium amide used.[2]
Signaling Pathway for Chichibabin Amination
Caption: The reaction pathway of the Chichibabin amination.
Kröhnke Synthesis of 2,4,6-Trisubstituted Pyridines
This method is highly versatile for the preparation of polysubstituted pyridines.
-
Reactant Preparation: An α-pyridinium methyl ketone salt (e.g., N-phenacylpyridinium bromide) is prepared by reacting the corresponding α-bromo ketone with pyridine.
-
Condensation: The pyridinium salt is reacted with an α,β-unsaturated carbonyl compound (e.g., chalcone) in the presence of a large excess of ammonium acetate in a solvent like glacial acetic acid.
-
Cyclization and Aromatization: The reaction mixture is heated to reflux, during which a Michael addition occurs, followed by cyclization and dehydration to form the aromatic pyridine ring. Yields for this synthesis are often high, frequently exceeding 60% and sometimes over 90%.[3]
Logical Relationship in Kröhnke Pyridine Synthesis
Caption: The logical progression of the Kröhnke pyridine synthesis.
Guareschi-Thorpe Condensation for 2-Pyridone Synthesis
This reaction is a reliable method for the synthesis of 2-pyridone derivatives.
-
Reaction Mixture: Ethyl cyanoacetate and a 1,3-dicarbonyl compound, such as 2,4-pentanedione, are dissolved in a suitable solvent like ethanol.
-
Condensation: A catalytic amount of a base, such as piperidine, is added, and the mixture is heated. The reaction involves a series of condensations and a cyclization step.
-
Product Isolation: Upon cooling, the 2-pyridone product often precipitates from the reaction mixture and can be isolated by filtration. This method generally provides good to high yields of the desired product.[4]
Experimental Workflow for Guareschi-Thorpe Condensation
Caption: A typical experimental workflow for the Guareschi-Thorpe condensation.
Conclusion
The choice of starting materials for pyridine derivative synthesis is a multifaceted decision that requires a careful balance of cost, availability, and the desired final product. The Hantzsch and Guareschi-Thorpe reactions offer cost-effective routes to certain substitution patterns using readily available and relatively inexpensive starting materials. The Chichibabin amination, while utilizing a simple starting material in pyridine, introduces a more expensive and hazardous reagent in sodium amide. The Kröhnke synthesis provides access to complex, highly substituted pyridines, but the cost is heavily influenced by the synthesis of the requisite pyridinium salt. By carefully considering the economic and synthetic factors outlined in this guide, researchers can make more informed decisions to optimize their synthetic strategies for pyridine derivatives.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-iodopyridine: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of specialized chemical compounds like 2-Bromo-6-iodopyridine are paramount for ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for its proper disposal, adhering to safety protocols and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.
Personal Protective Equipment (PPE): All personnel handling this compound must wear the following PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or vapors.[1]
In Case of Spills: In the event of a spill, absorb the material with an inert substance such as vermiculite or sand. Collect the absorbed material into a designated, sealed container for hazardous waste. Do not allow the chemical to enter drains or waterways.
Quantitative Hazard Data
The following table summarizes the key hazard classifications for this compound.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
Source: PubChem CID 11312130[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures the safety of laboratory personnel and compliance with environmental regulations.
1. Waste Segregation and Collection:
-
Designated Waste Container: Establish a dedicated waste container specifically for "Halogenated Organic Waste."[3] This is critical to prevent dangerous reactions that can occur when incompatible chemicals are mixed.
-
Container Type: Use a chemically compatible, leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound." Do not use abbreviations or chemical formulas. If it is a mixed waste stream, all components and their approximate percentages must be listed.
2. Storage of Chemical Waste:
-
Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.
-
Ensure the storage area is separate from incompatible materials such as strong oxidizing agents, strong acids, and bases.[1]
3. Final Disposal:
-
Licensed Waste Management: Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management company.
-
Regulatory Compliance: All local, state, and federal regulations for hazardous waste disposal must be strictly followed.[4]
-
Approved Disposal Methods: For halogenated pyridines, the U.S. Environmental Protection Agency (EPA) recommends chemical destruction.[5][6] Where necessary to ensure complete destruction, a combination of chemical destruction and carbon adsorption should be used.[5][6] Incineration in a rotary kiln at high temperatures (820°C - 1,600°C) is a common practice for the disposal of waste pyridine.[4]
Disposal Workflow
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. This compound | C5H3BrIN | CID 11312130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bucknell.edu [bucknell.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. 40 CFR § 721.8675 - Halogenated pyridines. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 6. 40 CFR § 721.8750 - Halogenated substituted pyridine. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
Personal protective equipment for handling 2-Bromo-6-iodopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 2-Bromo-6-iodopyridine, ensuring the well-being of laboratory personnel and adherence to the highest safety standards. The following procedural guidance is designed to be a readily accessible resource for professionals engaged in research and development.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended Protection | Specifications/Standards |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles, and a face shield. | Conforming to EN166 (EU) or NIOSH (US) standards.[3] |
| Skin | Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or nitrile rubber). A fully-buttoned, chemical-resistant lab coat. | Inspect gloves for any signs of degradation or puncture before use.[1][4] |
| Respiratory | Work should be conducted in a well-ventilated area or under a certified chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA-approved respirator is necessary. | Adherence to OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149 is recommended.[1][4] |
| Body | A chemical-resistant lab coat or apron, long-sleeved clothing, full-length pants, and closed-toe shoes are required to prevent skin exposure.[1][5] | Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is essential to minimize exposure and ensure the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[1][4]
-
Conduct all weighing, transferring, and handling of the compound within a certified chemical fume hood to control airborne levels.[1][5]
-
Gather all necessary PPE and inspect it for integrity.
-
Have appropriate spill cleanup materials readily available.
2. Handling:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Ground and secure containers when dispensing or pouring the product.[7]
3. In Case of Exposure:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a physician or poison control center immediately.[3][5][8][9]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound and any contaminated solids (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container. The label should clearly state "Hazardous Waste" and the full chemical name.[1][5]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, sealable, and clearly labeled "Halogenated Organic Liquid Waste" container.[5]
2. Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.
-
Keep waste containers tightly closed.
3. Final Disposal:
-
Arrange for the collection and disposal of hazardous waste through a licensed environmental waste management company.
-
Ensure strict adherence to all local, state, and federal regulations for hazardous waste disposal.[5]
-
Do not let the chemical enter drains.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H3BrIN | CID 11312130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
